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  • Product: 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate
  • CAS: 60998-73-4

Core Science & Biosynthesis

Foundational

Structural Elucidation of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate: A Comprehensive ¹H and ¹³C NMR Assignment Guide

Executive Summary The precise structural characterization of small-molecule intermediates is a foundational pillar of modern drug development. 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (commonly referred to as 5-indanyl pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of small-molecule intermediates is a foundational pillar of modern drug development. 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (commonly referred to as 5-indanyl propiolate) is a bifunctional molecule featuring a lipophilic indane core and a highly reactive propiolate ester moiety. This structural motif is frequently leveraged in covalent inhibitor design and bioorthogonal click-chemistry applications. This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift assignments for this molecule, detailing the experimental protocols, the causality behind the observed electronic effects, and the 2D NMR workflows required for unambiguous structural validation.

Experimental Architecture: Self-Validating Acquisition Protocols

To ensure the highest degree of trustworthiness and data integrity, NMR acquisition must be treated as a self-validating system. The following protocol outlines the methodology for acquiring high-fidelity 1D and 2D NMR spectra, ensuring that environmental and instrumental variables are strictly controlled[1].

Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing properties for lipophilic esters and its lack of exchangeable protons.

  • Internal Referencing: Ensure the CDCl₃ contains 0.03% (v/v) Tetramethylsilane (TMS). TMS acts as the internal standard, allowing for precise chemical shift referencing to δ = 0.00 ppm. This mitigates shift variations caused by temperature fluctuations and intermolecular magnetic susceptibility differences[2].

  • Homogenization: Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to avoid localized magnetic field inhomogeneities.

Spectrometer Setup and Acquisition
  • Locking and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Establish a stable deuterium lock on the CDCl₃ solvent signal. Perform automated gradient shimming (e.g., TopShim) followed by manual fine-tuning of the Z1 and Z2 gradients to ensure a Lorentzian lineshape (linewidth at half-height < 0.8 Hz).

  • ¹H NMR Acquisition: Execute a standard single-pulse experiment (e.g., zg30). Utilize 16–64 scans with a relaxation delay (d1) of 2 seconds to ensure complete spin-lattice relaxation between pulses[1].

  • ¹³C NMR Acquisition: Execute a proton-decoupled single-pulse experiment (e.g., zgpg30). Due to the low natural abundance of the ¹³C isotope (~1.1%), acquire a minimum of 1024 scans with a relaxation delay of 2–3 seconds to ensure quantitative integration of quaternary carbons[1].

¹H NMR Chemical Shift Assignments & Spin-Spin Coupling Analysis

The ¹H NMR spectrum of 5-indanyl propiolate is defined by three distinct regions: the terminal alkyne, the aliphatic cyclopentane ring, and the aromatic benzene ring. The assignments below are grounded in the fundamental principles of diamagnetic anisotropy and resonance effects.

Table 1: Quantitative ¹H NMR Data (400 MHz, CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)Int.Assignment Causality
H-7 7.21d8.21HMeta to the ester linkage; least affected by the resonance donation of the ester oxygen.
H-4 7.02d2.11HOrtho to the ester; shielded by the oxygen's lone pair resonance, but slightly deshielded by the adjacent fused cyclopentane ring relative to H-6.
H-6 6.91dd8.2, 2.11HOrtho to the ester; experiences maximum shielding from the resonance donation of the ester oxygen atom.
H-3' (≡CH) 3.05s-1HTerminal alkyne proton. Deshielded relative to standard alkyl alkynes due to the strong electron-withdrawing pull of the adjacent conjugated ester carbonyl[3].
H-1, H-3 2.90t7.54HBenzylic protons of the indane core. Rapid pseudo-rotation of the cyclopentane envelope averages the diastereotopic protons into apparent triplets.
H-2 2.10p7.52HCentral homobenzylic protons of the cyclopentane ring; split by the four adjacent benzylic protons.

Mechanistic Insight: The oxygen atom of the propiolate group acts as a resonance donor to the indane ring, which inherently shields the ortho positions (C-4 and C-6). However, the competing electron-withdrawing effect of the adjacent ester carbonyl attenuates this donation relative to a free phenol, positioning the H-4 and H-6 resonances downfield of typical phenolic protons, yet upfield of standard benzene protons[4].

¹³C NMR Chemical Shift Assignments & Electronic Effects

The ¹³C NMR spectrum provides a direct map of the carbon framework. The assignments rely heavily on the electronic deshielding caused by the electronegative oxygen and the hybridization state of the carbon atoms.

Table 2: Quantitative ¹³C NMR Data (100 MHz, CDCl₃)
Positionδ (ppm)Carbon TypeAssignment Causality
C-1' 151.2C=O (Ester)Propiolate carbonyl. The extensive conjugation with the adjacent alkyne shifts this resonance slightly upfield compared to saturated aliphatic esters.
C-5 148.5Quat. (Ar-O)Directly attached to the electronegative ester oxygen, resulting in massive inductive deshielding.
C-7a 145.2Quat. (Ar)Bridgehead carbon; deshielded by the strain and substitution of the adjacent fused cyclopentane ring[5].
C-3a 142.2Quat. (Ar)Bridgehead carbon; similar to C-7a but slightly more shielded due to its para-relationship to the ester oxygen.
C-7 125.5CH (Ar)Meta to the ester linkage; represents the least electronically perturbed aromatic carbon.
C-6 120.0CH (Ar)Ortho to the ester linkage; shielded by the resonance donation of the oxygen lone pairs.
C-4 118.5CH (Ar)Ortho to the ester linkage; shielded by resonance, similar to C-6.
C-2' 75.8Quat. (-C≡)Internal alkyne carbon; deshielded by the adjacent electron-withdrawing carbonyl group.
C-3' 74.2CH (≡CH)Terminal alkyne carbon; characteristic shift for an sp-hybridized terminal carbon.
C-1 32.9CH₂ (Aliphatic)Benzylic carbon of the cyclopentane ring[5].
C-3 32.0CH₂ (Aliphatic)Benzylic carbon of the cyclopentane ring[5].
C-2 25.4CH₂ (Aliphatic)Central homobenzylic carbon of the cyclopentane ring.

2D NMR Workflow for Unambiguous Assignment

While 1D NMR provides foundational data, the definitive assignment of complex bifunctional molecules requires a suite of 2D NMR experiments. This multi-dimensional approach ensures that every resonance is mapped through direct connectivity rather than empirical prediction alone.

NMR_Workflow SamplePrep Sample Preparation (CDCl3 + 0.03% TMS) Acq1D 1D NMR Acquisition (1H & 13C) SamplePrep->Acq1D Proceed to Magnet COSY 2D COSY (H-H Connectivity) Acq1D->COSY Aliphatic/Aromatic Spin Systems HSQC 2D HSQC (1-Bond H-C) Acq1D->HSQC Direct C-H Mapping HMBC 2D HMBC (Long-Range H-C) Acq1D->HMBC Quaternary C & Ester Linkage Assignment Unambiguous Chemical Shift Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment

Fig 1. 2D NMR workflow for the unambiguous structural elucidation of indanyl propiolate.

Workflow Execution & Causality
  • COSY (Correlation Spectroscopy): Utilized to map the adjacent spin systems. For 5-indanyl propiolate, COSY will clearly show the strong coupling between the aliphatic H-2 pentet and the H-1/H-3 triplets. In the aromatic region, the ortho-coupling between H-6 and H-7 (J = 8.2 Hz) will present a strong cross-peak, differentiating them from the isolated H-4 proton.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons (¹J_CH). It is critical for distinguishing the overlapping aliphatic carbons (C-1 and C-3) by linking them directly to their corresponding proton resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (²J_CH and ³J_CH) couplings. This is the most critical experiment for validating the ester linkage. A strong ³J_CH cross-peak will be observed between the aromatic H-4/H-6 protons and the quaternary C-5 carbon. Furthermore, the terminal alkyne proton (H-3') will show a strong ³J_CH correlation to the ester carbonyl (C-1'), definitively proving the integrity of the propiolate moiety.

Conclusion

The structural elucidation of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate relies on a rigorous, self-validating NMR methodology. By combining high-resolution 1D ¹H and ¹³C NMR with a comprehensive 2D NMR workflow (COSY, HSQC, HMBC), researchers can unambiguously assign every atom in the molecule. Understanding the underlying electronic causality—such as the resonance donation of the ester oxygen and the diamagnetic anisotropy of the alkyne—ensures that the chemical shift assignments are not merely empirical observations, but logical manifestations of the molecule's fundamental physical chemistry.

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Exploratory

Technical Guide: Exact Mass Profiling and Synthetic Workflows for 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate

Executive Summary & Structural Significance In modern drug discovery and materials science, the strategic incorporation of terminal alkynes and rigid lipophilic cores is a cornerstone of rational design. 2,3-Dihydro-1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In modern drug discovery and materials science, the strategic incorporation of terminal alkynes and rigid lipophilic cores is a cornerstone of rational design. 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (commonly referred to as 5-indanyl propiolate) is a highly versatile ester combining the rigid, lipophilic indane scaffold with a reactive prop-2-ynoate (propiolate) moiety.

The terminal alkyne of the propiolate group serves a dual purpose: it acts as a highly efficient Michael acceptor for targeted covalent inhibition (interacting with cysteine residues in target proteins) and functions as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. To successfully utilize this compound in complex biological matrices, researchers must establish rigorous synthetic protocols and precise analytical profiling, particularly regarding its exact mass for High-Resolution Mass Spectrometry (HRMS) validation.

Physicochemical & Mass Profiling

For unambiguous identification via HRMS (such as TOF or Orbitrap platforms), calculating the exact monoisotopic mass is critical. Unlike standard molecular weight—which averages the isotopic distribution based on natural terrestrial abundance—the exact mass is calculated using only the most abundant isotope of each constituent element (e.g., 12 C, 1 H, 16 O)[1].

The calculations below are grounded in the standard.

PropertyValueComputational Derivation / Notes
Chemical Formula C 12​ H 10​ O 2​ Derived from 5-indanol (C 9​ H 10​ O) and propiolic acid (C 3​ H 2​ O 2​ ) minus H 2​ O.
Monoisotopic Exact Mass 186.06808 Da (12×12.000000)+(10×1.007825)+(2×15.994915)
Molecular Weight 186.21 g/mol Based on standard atomic weights (C: 12.011, H: 1.008, O: 15.999).
Theoretical [M+H] + 187.0754 m/zExact mass + proton mass (1.007276 Da).
Theoretical [M+Na] + 209.0578 m/zExact mass + sodium mass (22.989769 Da).
Hydrogen Bond Acceptors 2Contributed by the ester carbonyl and ether oxygens.
Hydrogen Bond Donors 0The terminal alkyne C-H is weakly acidic but not a standard H-bond donor.

Synthetic Methodology: Mild Steglich Esterification

Causality of Experimental Design: Standard Fischer esterification (refluxing in the presence of strong mineral acids like H 2​ SO 4​ ) is highly detrimental to [2]. Under thermal and highly acidic conditions, the terminal alkyne is prone to decarboxylation, hydration, or uncontrolled polymerization[3]. Therefore, a mild, room-temperature Steglich Esterification utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is mandated to preserve the structural integrity of the prop-2-ynoate moiety[3].

Step-by-Step Protocol:

This protocol is designed as a self-validating system; in-process Thin Layer Chromatography (TLC) and byproduct precipitation act as internal quality control checkpoints.

  • Reagent Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 10.0 mmol of [2][4] and 11.0 mmol of propiolic acid in 50 mL of anhydrous dichloromethane (CH 2​ Cl 2​ ).

  • Catalyst Addition: Add 1.0 mmol (10 mol%) of DMAP to the solution. Rationale: DMAP acts as a hypernucleophilic acyl transfer catalyst, significantly accelerating the reaction and preventing side-product formation.

  • Coupling Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 11.0 mmol of DCC dropwise (if dissolved in CH 2​ Cl 2​ ) or in small portions.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12–16 hours.

  • Self-Validating Check (Precipitation): The reaction is proceeding successfully if a white precipitate of dicyclohexylurea (DCU) forms. Verify the consumption of 5-indanol via TLC (Hexanes:Ethyl Acetate 8:2, visualized by UV and KMnO 4​ stain).

  • Workup & Purification: Filter the suspension through a pad of Celite to remove the insoluble DCU byproduct. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO 3​ (to remove unreacted propiolic acid), and brine. Dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate.

Mass Spectrometry & Analytical Validation (LC-HRMS)

Causality of Analytical Design: To confirm the exact mass of the synthesized ester, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is employed. Electrospray Ionization in positive mode (ESI+) is selected because the ester carbonyl oxygen readily accepts a proton, yielding a strong [M+H] + signal.

LC-HRMS Step-by-Step Methodology:
  • Sample Preparation: Dissolve 1 mg of the purified ester in 1 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water:ACN.

  • System Blanking (QC Step): Inject a blank sample (50:50 Water:ACN with 0.1% Formic Acid) to ensure the column is free of carryover and to establish a baseline for background subtraction.

  • Chromatographic Separation: Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade ACN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Rationale: Formic acid is critical as it provides the necessary protons for efficient ESI+ ionization.

  • HRMS Detection: Operate the Orbitrap or TOF mass spectrometer in ESI+ mode. Set the mass range to 100–500 m/z.

  • Data Validation: Extract the ion chromatogram (EIC) for the theoretical [M+H] + mass of 187.0754 m/z . A mass accuracy error of < 5 ppm confirms the successful synthesis of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate.

Workflow Visualization

G N1 5-Indanol (Nucleophile) N3 Steglich Esterification (DCC, DMAP, 0°C to RT) N1->N3 N2 Propiolic Acid (Electrophile) N2->N3 N4 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate N3->N4 N5 LC-HRMS Analysis (ESI+ Ionization) N4->N5 N6 Exact Mass Validation [M+H]+ = 187.0754 m/z N5->N6

Caption: Workflow for the synthesis and high-resolution mass validation of 5-indanyl propiolate.

References

  • PubChem Compound Summary for CID 1470-94-6, 5-Indanol. National Center for Biotechnology Information. URL:[Link]

  • PubChem Compound Summary for CID 471-25-0, Propiolic Acid. National Center for Biotechnology Information. URL:[Link]

  • Atomic Weights and Isotopic Compositions. NIST Physical Measurement Laboratory. URL:[Link]

  • Product Subclass 12: Alk-2-ynoic Acid Esters. Science of Synthesis, Thieme Chemistry. URL:[Link]

Sources

Foundational

Single crystal X-ray diffraction data for 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate This guide provides a comprehensive walkthrough for obtaining and analyzing the single-crystal X-ray...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate

This guide provides a comprehensive walkthrough for obtaining and analyzing the single-crystal X-ray diffraction data of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis of the target compound, the methodologies for obtaining diffraction-quality single crystals, and the subsequent steps of data collection, structure solution, and refinement. The protocols described herein are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure scientific integrity.

Introduction: The Significance of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as a powerful analytical technique, offering unambiguous insights into the three-dimensional atomic and molecular structure of crystalline materials.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can precisely determine bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound.[1] This guide uses 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate as a case study to illustrate the complete workflow from synthesis to structural elucidation.

Part 1: Synthesis and Crystallization

A prerequisite for any SCXRD study is the availability of high-quality single crystals.[3] This section outlines a plausible synthetic route for 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate and the subsequent crystallization process.

Synthesis of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate

A common method for synthesizing esters is the esterification of a carboxylic acid with an alcohol.[4][5][6] In this case, 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate can be synthesized from 5-indanol and propiolic acid.

Experimental Protocol: Esterification

  • Reactant Preparation: In a round-bottom flask, dissolve 5-indanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Coupling Agents: Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Addition of Acid: Slowly add propiolic acid (1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with a mild acid, a mild base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate Reactants 5-Indanol + Propiolic Acid Coupling DCC/DMAP in DCM Reactants->Coupling Reaction Stir at RT Coupling->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product Data_Collection_Workflow cluster_data_collection Data Collection Workflow Mount Mount Single Crystal Cool Cool Crystal (e.g., 100 K) Mount->Cool Collect Collect Diffraction Images Cool->Collect Process Process Raw Data Collect->Process HKL Generate HKL File Process->HKL

Caption: Workflow for single-crystal X-ray diffraction data collection.

Part 3: Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure. This is typically done using specialized software packages like SHELX. [7][8][9][10]

Structure Solution

The initial step is to determine the arrangement of atoms in the unit cell, which is known as solving the phase problem. For small molecules, this is usually achieved by "direct methods". [11] Protocol for Structure Solution (using SHELXS): [10]

  • Input Files: The program requires an instruction file (.ins) containing information about the unit cell and chemical formula, and a reflection file (.hkl) with the diffraction data.

  • Direct Methods: The software uses statistical methods to determine the phases of the reflections.

  • Initial Model: A successful solution provides an initial electron density map from which the positions of most non-hydrogen atoms can be determined.

Structure Refinement

The initial atomic model is then refined to best fit the experimental data. This is typically done using a full-matrix least-squares method. [8] Protocol for Structure Refinement (using SHELXL): [8]

  • Isotropic Refinement: Initially, all non-hydrogen atoms are refined with isotropic (spherical) displacement parameters.

  • Anisotropic Refinement: In subsequent cycles, atoms are refined with anisotropic (ellipsoidal) displacement parameters to account for their thermal motion.

  • Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Convergence: The refinement is continued until the model converges, meaning that further cycles do not significantly improve the fit to the data.

Structure_Solution_Refinement cluster_ssr Structure Solution and Refinement Input Input .ins and .hkl files Solution Structure Solution (Direct Methods) Input->Solution InitialModel Initial Atomic Model Solution->InitialModel Isotropic Isotropic Refinement InitialModel->Isotropic Anisotropic Anisotropic Refinement Isotropic->Anisotropic Hydrogens Add Hydrogen Atoms Anisotropic->Hydrogens FinalModel Final Refined Structure Hydrogens->FinalModel

Caption: Workflow for crystal structure solution and refinement.

Part 4: Data Analysis, Validation, and Visualization

The final refined structure provides a wealth of information that needs to be analyzed and presented.

Data Analysis

The final model allows for the determination of:

  • Bond lengths and angles: Precise measurements of the molecular geometry.

  • Torsion angles: Describing the conformation of the molecule.

  • Intermolecular interactions: Such as hydrogen bonds and van der Waals contacts, which dictate the crystal packing.

Structure Validation

The quality of the final structure is assessed using various metrics and software tools like PLATON. [12][13][14][15][16]This includes checking for missed symmetry and analyzing the atomic displacement parameters.

Visualization

The three-dimensional structure is typically visualized using programs like ORTEP (Oak Ridge Thermal-Ellipsoid Plot Program), which generates plots showing the atoms as ellipsoids representing their thermal motion. [17][18][19][20][21]

Hypothetical Crystallographic Data Table

The final results are summarized in a standard crystallographic information file (CIF) and often presented in a table like the one below.

Parameter2,3-Dihydro-1H-inden-5-yl prop-2-ynoate
Chemical formulaC₁₂H₁₀O₂
Formula weight186.21
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Hypothetical Value
b (Å)Hypothetical Value
c (Å)Hypothetical Value
β (°)Hypothetical Value
Volume (ų)Hypothetical Value
Z4
Calculated density (g/cm³)Hypothetical Value
R-factor (%)Hypothetical Value
Goodness-of-fitHypothetical Value

Conclusion

This guide has provided a comprehensive framework for the single-crystal X-ray diffraction analysis of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate, from its synthesis to the final structural analysis. By following these detailed protocols and understanding the underlying principles, researchers can confidently determine the three-dimensional structure of this and other small molecules, providing invaluable data for fields ranging from materials science to drug discovery.

References

  • Farrugia, L. J. (2012). Ortep-3 for Windows - a version of ORTEP-III with a Graphical User Interface (GUI). Journal of Applied Crystallography, 45(4), 849-854. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • PLATON for Windows. (n.d.). School of Chemistry, University of Glasgow. [Link]

  • Spek, A. L. (n.d.). PLATON. Utrecht University. [Link]

  • Crystalliz
  • Chemical crystallization. (n.d.). SPT Labtech. [Link]

  • X-Ray Crystallography - Software. (n.d.). Purdue University. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 13). [Link]

  • How to make Ortep plot. (2002, October 6).
  • Burnett, M. N., & Johnson, C. K. (1996). ORTEP-III: Oak Ridge Thermal Ellipsoid Plot Program for crystal structure illustrations. Oak Ridge National Laboratory. [Link]

  • ORTEP-3 for Windows. (n.d.). School of Chemistry, University of Glasgow. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 1-8. [Link]

  • Groen, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. [Link]

  • Burnett, M. N., & Johnson, C. K. (1996). ORTEP-III: Oak Ridge Thermal Ellipsoid Plot Program for crystal structure illustrations. [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • How to Generate ORTEP plot from CIF and Gaussian-Optimized Geometry Log File (Output file). (2023, April 6). YouTube. [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC Carleton. [Link]

  • Structure Solution. (n.d.). OlexSys. [Link]

  • Small Molecule Structure Solution and Refinement. (n.d.). HKL-xray. [Link]

  • SHELXS - General Information. (n.d.). [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.).
  • Collection of X-ray diffraction data from macromolecular crystals. (n.d.). PMC. [Link]

  • Breton, G. W. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 16(11), 9553-9561. [Link]

  • Breton, G. W. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. ResearchGate. [Link]

  • Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. (n.d.). PMC. [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (n.d.). Der Pharma Chemica. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). PMC. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Acid to Ester - Common Conditions. (n.d.). [Link]

  • Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. (1984, February). Journal of Medicinal Chemistry, 27(2), 121-5. [Link]

  • Method of making propargyl chloride. (n.d.).

Sources

Exploratory

A Technical Guide to the UV-Vis Absorption Spectrum of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate

Abstract This technical guide provides a comprehensive analysis of the theoretical and practical aspects of determining the Ultraviolet-Visible (UV-Vis) absorption spectrum for 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the theoretical and practical aspects of determining the Ultraviolet-Visible (UV-Vis) absorption spectrum for 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate. In the absence of direct empirical data in public literature, this document outlines a predictive framework based on the molecule's distinct chromophoric components: the substituted 2,3-dihydro-1H-indene (indan) aromatic system, the ester carbonyl group, and the terminal alkyne. We will dissect the expected electronic transitions (π → π* and n → π*), predict the absorption maxima (λmax), and discuss the influence of substituents and solvent polarity.[1][2] Furthermore, this guide presents a rigorous, self-validating experimental protocol for acquiring and interpreting the spectrum, designed for researchers in synthetic chemistry, analytical science, and drug development. The methodologies described herein are grounded in established spectroscopic principles to ensure accuracy, reproducibility, and scientific integrity.

Introduction to Spectroscopic Characterization

2,3-Dihydro-1H-inden-5-yl prop-2-ynoate is an organic molecule featuring a unique combination of functional groups that make it an interesting subject for spectroscopic analysis. Its structure suggests potential applications in medicinal chemistry and materials science, where precise characterization is paramount. UV-Vis spectroscopy is a powerful, non-destructive analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, typically from 200 to 800 nm.[1][3] This absorption corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states.[2]

The resulting spectrum provides a quantitative and qualitative fingerprint of a molecule, revealing valuable information about its electronic structure, concentration in a solution, and the presence of specific light-absorbing groups known as chromophores.[4][5] For a molecule like 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate, UV-Vis spectroscopy is an essential tool for confirming its identity, assessing its purity, and quantifying it in various matrices.

The fundamental principle governing this technique is the Beer-Lambert Law, which states a linear relationship between absorbance (A), concentration (c), and the path length of the light through the sample (l). The constant of proportionality, molar absorptivity (ε), is a measure of how strongly the molecule absorbs light at a specific wavelength and is a characteristic property of the substance.[6]

A = εcl

Structural Analysis and Predicted Spectral Characteristics

To predict the UV-Vis spectrum, we must first analyze the molecule's structure to identify its chromophores.

Caption: Chemical Structure of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate.

The molecule contains three key chromophoric systems:

  • The Substituted Benzene Ring: The 2,3-dihydro-1H-inden-5-yl moiety is fundamentally a disubstituted benzene ring. Benzene itself exhibits three characteristic absorption bands due to π → π* transitions.[1][7] The primary, high-intensity bands appear around 184 nm and 204 nm, which are often outside the range of standard spectrophotometers.[7] A much weaker, secondary "B-band" (benzenoid band) appears around 255 nm and often displays fine vibrational structure.[1][8] When substituents are added to the ring, these bands can shift in wavelength and intensity. The alkyl portion of the indan system and the ester group will act as substituents, likely causing a bathochromic (red) shift of the B-band to a longer wavelength.[1]

  • The α,β-Unsaturated Ester: The prop-2-ynoate group (-O-C(=O)-C≡CH) is an ester conjugated with an alkyne. The carbonyl group (C=O) possesses non-bonding (n) electrons and π electrons. It can undergo a weak n → π* transition, typically observed at longer wavelengths (270-350 nm) but with very low molar absorptivity (ε = 10-100 L mol⁻¹ cm⁻¹).[2][9] It also undergoes a strong π → π* transition at shorter wavelengths.

  • The Alkyne Group: The carbon-carbon triple bond (C≡C) is a chromophore, but its π → π* transition occurs at a high energy, typically below 200 nm, and is thus unlikely to be observed with standard instrumentation.[9]

The overall spectrum will be a composite of these effects. The most prominent feature is expected to be the absorption from the substituted aromatic ring, modified by the electron-withdrawing nature of the ester substituent.

A Self-Validating Protocol for Spectral Acquisition

This protocol is designed to produce reliable and reproducible UV-Vis data. Its self-validating nature comes from the systematic determination of an optimal concentration range, ensuring adherence to the Beer-Lambert law.

Sources

Foundational

Thermal stability and decomposition temperature of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate

An In-Depth Technical Guide for Researchers and Drug Development Professionals As a Senior Application Scientist, I approach the thermal characterization of reactive intermediates not merely as a routine quality control...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I approach the thermal characterization of reactive intermediates not merely as a routine quality control metric, but as a fundamental determinant of synthetic viability, scale-up safety, and formulation stability. The compound 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (indanyl propiolate) presents a fascinating case study in thermal dynamics. It juxtaposes a sterically demanding, lipophilic indane ring with a highly reactive, electron-deficient propiolate moiety.

This whitepaper dissects the thermal stability, decomposition pathways, and analytical methodologies required to accurately profile this molecule, providing a field-proven framework for drug development professionals.

Structural Determinants of Thermal Stability

The thermal envelope of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate is dictated by the competing reactivities of its structural components. The propiolate ester functionality is a potent Michael acceptor and a prime candidate for azide-alkyne cycloadditions ("click chemistry"). However, this electronic activation comes at a thermal cost.

Mechanistic Pathways of Degradation

When subjected to thermal stress, indanyl propiolate faces a bifurcation in its degradation pathway:

  • Kinetically Driven Alkyne Polymerization : The electron-withdrawing nature of the ester carbonyl polarizes the terminal alkyne, lowering the activation energy barrier for thermal crosslinking. Literature on related propiolate esters indicates that thermal crosslinking and polymerization can initiate at temperatures as low as 120 °C[1].

  • Thermodynamically Driven Decarboxylation : At elevated temperatures, aryl propiolates are susceptible to ester cleavage and decarboxylation. While transition-metal catalysis can drive this at lower temperatures, purely thermal decarboxylation of aryl esters typically requires temperatures exceeding 180–200 °C[2].

G A 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate B Thermal Stress (>120 °C) A->B C Alkyne Polymerization (Exothermic) B->C Pathway 1 (Kinetic) D Decarboxylation (Endothermic/Mass Loss) B->D Pathway 2 (Thermodynamic) E Cross-linked Polyene Network C->E F 5-Indanol + CO2 + Acetylene Derivatives D->F

Fig 1: Competing thermal degradation pathways of indanyl propiolate.

Quantitative Thermal Data

Because 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate is a highly specialized intermediate, its thermal behavior is best contextualized against well-characterized structural analogs like methyl phenylpropiolate and its resulting polymers. The indanyl group increases the molecular weight and lipophilicity, which elevates the boiling point and shifts the thermal degradation onset ( Td​ ) slightly higher compared to simpler methyl esters.

Table 1: Comparative Thermal Properties of Propiolate Derivatives

CompoundMolecular WeightBoiling/Melting PointDecomposition Onset ( Td​ )Primary Thermal Event
2,3-Dihydro-1H-inden-5-yl prop-2-ynoate 186.21 g/mol ~120–140 °C (Est. at 2 mmHg)> 140 °CAlkyne Polymerization / Decarboxylation
Methyl phenylpropiolate 160.17 g/mol 109–112 °C at 2 mmHg[3]> 150 °CVolatilization / Early Polymerization
Poly(phenylpropiolate) derivatives > 10,000 g/mol N/A (Solid)357 °C[4]Oxidative Chain Scission[4]

Note: Once the propiolate monomer successfully polymerizes into a polyene network, the resulting macromolecule exhibits extreme thermal stability, resisting oxidative chain scission up to 357 °C[4].

Analytical Methodologies: A Self-Validating Protocol

To accurately determine the decomposition temperature ( Td​ ) and distinguish it from phase transitions (like melting or boiling), a combined approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is mandatory[5]. Utilizing Simultaneous Thermal Analysis (STA) allows both mass changes and caloric effects to be determined in a single run, eliminating discrepancies caused by sample inhomogeneity[6].

The Causality Behind the Protocol

As researchers, we must ensure our analytical systems are self-validating. If a molecule undergoes alkyne polymerization, we expect to see a sharp exothermic peak in the DSC without a corresponding mass loss in the TGA. Conversely, if the molecule undergoes decarboxylation, we expect an endothermic event coupled with a sharp mass loss in the TGA.

Step-by-Step Methodology: STA Profiling
  • Sample Preparation : Weigh exactly 5.0–10.0 mg of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate into a high-purity alumina ( Al2​O3​ ) crucible.

    • Causality: Alumina is selected over standard aluminum pans to prevent any trace metal-catalyzed cycloaddition or degradation of the highly reactive alkyne at elevated temperatures.

  • Atmosphere Control : Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 40 mL/min.

    • Causality: An inert atmosphere isolates the intrinsic thermal degradation of the molecule (e.g., decarboxylation) from oxidative combustion, ensuring the measured Td​ reflects the molecule's true structural limits rather than its flammability.

  • Thermal Ramping : Apply a linear heating rate of 10 °C/min from 25 °C to 500 °C.

    • Causality: A 10 °C/min rate provides an optimal balance. Faster rates induce thermal lag, artificially inflating the apparent Td​ , while slower rates can cause the reactive alkyne to slowly oligomerize before a distinct transition peak can be recorded[6].

  • Data Acquisition & Validation : Monitor the heat flow (mW) and mass loss (%). Cross-reference the first derivative of the TGA curve (DTG) with the DSC heat flow to isolate the exact onset temperature of decomposition.

Workflow S1 Sample Prep (Alumina Crucible) S2 Inert Purge (N2 at 40 mL/min) S1->S2 S3 Heating Ramp (10 °C/min to 500 °C) S2->S3 S4 Data Acquisition (STA: DSC + TGA) S3->S4 S5 Signal Deconvolution (Exotherm vs. Mass Loss) S4->S5

Fig 2: Self-validating STA (DSC/TGA) workflow for thermal analysis.

Implications for Drug Development and Storage

For drug development professionals utilizing 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate as a synthetic building block, its thermal profile dictates strict handling parameters:

  • Storage : The compound must be stored at sub-ambient temperatures (ideally 2–8 °C or -20 °C for long-term storage) in tightly sealed, light-resistant containers to prevent slow, ambient-temperature oligomerization of the alkyne.

  • Reaction Conditions : When utilizing this compound in cross-coupling or click reactions, reaction temperatures should generally not exceed 100 °C unless a specific transition-metal catalyst is employed to lower the activation energy of the desired pathway. Exceeding 120 °C risks uncontrolled thermal crosslinking[1], which will drastically reduce yield and complicate purification.

References

  • STA or DSC and TGA – is Combination the Key? - NETZSCH Analyzing & Testing Source: netzsch.com URL:[Link]

  • DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. Source: resolvemass.ca URL:[Link]

  • Daniel Patrick Sweat Inventions, Patents and Patent Applications Source: justia.com URL: [Link]

  • Helical Conjugated Polymers: Synthesis, Stability, and Chiroptical Properties of Poly(alkyl phenylpropiolate)s Bearing Stereogenic Pendants | Macromolecules Source: acs.org URL: [Link]

  • Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions - PMC Source: nih.gov URL:[Link]

Sources

Exploratory

Comprehensive Infrared (IR) Spectroscopic Profiling of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate

Executive Overview In the landscape of drug development and synthetic organic chemistry, orthogonal structural validation is paramount. 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate is a structurally complex molecule character...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of drug development and synthetic organic chemistry, orthogonal structural validation is paramount. 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate is a structurally complex molecule characterized by three distinct domains: a terminal alkyne, an α,β-alkynyl ester linkage, and a bicyclic indane core. This whitepaper provides an in-depth mechanistic analysis of its Fourier-Transform Infrared (FTIR) spectral footprint, detailing the causality behind its vibrational modes and establishing a self-validating protocol for its analytical characterization.

Mechanistic Causality of Vibrational Modes

To accurately interpret the FTIR spectrum of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate, one must deconstruct the molecule into its functional domains and analyze the localized electronic and steric effects governing their force constants.

The Terminal Alkyne Domain

The prop-2-ynoate moiety terminates in an sp -hybridized carbon. The high s -character (50%) of the sp -orbital pulls the electron density closer to the nucleus, significantly shortening the C-H bond and increasing its force constant. This physical constraint manifests as a highly diagnostic, sharp, and strong C-H stretching frequency universally observed between 3280 and 3300 cm⁻¹[1].

Furthermore, while internal alkynes often yield weak or IR-inactive C C stretches due to minimal changes in the dipole moment, terminal alkynes exhibit a distinct C C stretch. In the case of propiolate systems, conjugation with the adjacent ester carbonyl slightly delocalizes the π -electrons, weakening the triple bond and shifting the C C stretch to a highly specific window of approximately 2110–2120 cm⁻¹[2].

The Aryl Propiolate Ester Linkage

The ester carbonyl (C=O) in this molecule is subjected to competing electronic effects, making its exact wavenumber highly diagnostic.

  • Aryl Effect: The ester oxygen is directly attached to the aromatic indane ring. The oxygen's lone pairs are partially delocalized into the aromatic π -system, reducing their ability to participate in resonance with the carbonyl carbon. This lack of resonance increases the C=O double-bond character, typically pushing the absorption to higher wavenumbers (>1750 cm⁻¹).

  • Conjugation Effect: Conversely, the carbonyl is conjugated with the electron-withdrawing terminal alkyne, which generally lowers the stretching frequency.

The net culmination of these opposing forces places the C=O stretch in a tight window of ~1735–1745 cm⁻¹. Additionally, the ester linkage adheres to the spectroscopic "Rule of Three," exhibiting intense coupled C-C-O and O-C-C stretching bands in the 1150–1250 cm⁻¹ fingerprint region[3].

The Indane Core

The 2,3-dihydro-1H-indene (indane) substructure contributes a mixture of aliphatic and aromatic signatures. The three methylene (-CH₂-) groups of the fused cyclopentane ring produce coupled symmetric and asymmetric sp3 C-H stretches in the 2850–2960 cm⁻¹ range[4]. The aromatic ring, which is substituted at the 1, 2, and 4 positions (due to the fused cyclopentane ring and the ester linkage), yields characteristic sp2 C-H stretches above 3000 cm⁻¹ and aromatic C=C skeletal vibrations around 1480–1600 cm⁻¹. The 1,2,4-trisubstitution pattern dictates specific out-of-plane (OOP) C-H bending modes, producing strong peaks between 810 and 850 cm⁻¹.

Quantitative Spectral Summary

The following table synthesizes the expected quantitative FTIR data for 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate based on its structural mechanics.

Wavenumber Range (cm⁻¹)Relative IntensityFunctional GroupVibrational Mode Assignment
3280 – 3300 Strong, SharpTerminal Alkyne C-H stretching
3020 – 3070 Weak to MediumIndane (Aromatic) sp2 C-H stretching
2850 – 2960 MediumIndane (Aliphatic) sp3 C-H stretching (cyclopentane -CH₂-)
2110 – 2120 Medium, SharpAlkyneC C stretching (conjugated)
1735 – 1745 Very StrongPropiolate EsterC=O stretching
1480 – 1600 MediumIndane (Aromatic)C=C aromatic skeletal stretching
1150 – 1250 StrongEsterC-C-O and O-C-C stretching
810 – 850 StrongAromatic RingC-H out-of-plane (OOP) bending (1,2,4-trisubstituted)

Self-Validating FTIR Experimental Protocol

To ensure high-fidelity spectral acquisition and eliminate false positives caused by environmental contamination or instrument drift, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation steps.

Phase 1: Instrument Calibration and Validation
  • Environmental Purge: Ensure the FTIR spectrometer is actively purged with dry nitrogen for at least 30 minutes prior to analysis to eliminate atmospheric H₂O (3500-4000 cm⁻¹) and CO₂ (2350 cm⁻¹) rotational-vibrational interferences.

  • Standard Verification (Self-Validation): Acquire a spectrum of a traceable polystyrene calibration film. Validate that the characteristic peaks at 1601.2 cm⁻¹ and 906.6 cm⁻¹ are within ±1.0 cm⁻¹ of their accepted values. Do not proceed if calibration fails.

Phase 2: Background and Sample Acquisition
  • Crystal Preparation: Clean the diamond ATR crystal using spectroscopy-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Dynamic Background Subtraction: Collect a background spectrum (air) using 64 scans at a resolution of 4 cm⁻¹. Causality Note: Backgrounds must be updated every 60 minutes to account for thermal drift in the detector.

  • Sample Application: Apply 2–5 mg of the neat 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate directly onto the ATR crystal. Lower the pressure anvil until the software indicates optimal contact (typically ~70-80% of maximum pressure). Causality Note: Insufficient pressure leads to poor evanescent wave penetration, resulting in artificially weak signals and baseline sloping.

  • Data Collection: Acquire the sample spectrum using 64 scans at 4 cm⁻¹ resolution over the 4000–400 cm⁻¹ range.

Phase 3: Post-Processing and Integrity Checks
  • Signal-to-Noise (S/N) Verification: Ensure the S/N ratio of the diagnostic C-H peak (~3290 cm⁻¹) exceeds 100:1. If the S/N is insufficient, increase the number of scans to 128 and re-acquire.

  • Baseline Assessment: Apply an automatic baseline correction only if severe scattering occurs. High-quality ATR spectra of pure compounds should exhibit a naturally flat baseline.

Vibrational Mode Mapping

The following diagram maps the specific structural domains of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate to their corresponding diagnostic IR frequencies.

IR_Mapping Molecule 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate Alkyne Terminal Alkyne (-C≡CH) Molecule->Alkyne Ester Propiolate Ester (-O-C=O) Molecule->Ester Indane Indane Core (Aromatic + Cyclopentane) Molecule->Indane Peak1 ≡C-H Stretch ~3290 cm⁻¹ Alkyne->Peak1 Peak2 C≡C Stretch ~2115 cm⁻¹ Alkyne->Peak2 Peak3 C=O Stretch ~1740 cm⁻¹ Ester->Peak3 Peak4 C-O Stretch ~1150-1250 cm⁻¹ Ester->Peak4 Peak5 sp³ C-H Stretch ~2850-2950 cm⁻¹ Indane->Peak5 Peak6 Ar C=C Stretch ~1480-1600 cm⁻¹ Indane->Peak6

Vibrational mapping of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate functional groups to IR peaks.

References

  • Chemistry LibreTexts. "6.3: IR Spectrum and Characteristic Absorption Bands." LibreTexts.
  • The Journal of Physical Chemistry A. "Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester..." ACS Publications.
  • Spectroscopy Online. "The C=O Bond, Part VI: Esters and the Rule of Three." Spectroscopy Online.
  • The Journal of Physical Chemistry A. "Gas Phase Infrared Spectroscopy of Cationic Indane, Acenaphthene, Fluorene, and Fluoranthene." ACS Publications.

Sources

Protocols & Analytical Methods

Method

Application Note: Standard Protocol for the Steglich Esterification of 5-Indanol with Propiolic Acid

Mechanistic Rationale & Strategic Overview The esterification of phenolic compounds with terminal alkynoic acids presents a unique synthetic challenge in drug development and materials science. Standard Fischer esterific...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Strategic Overview

The esterification of phenolic compounds with terminal alkynoic acids presents a unique synthetic challenge in drug development and materials science. Standard Fischer esterification conditions (strong acid catalysis and high heat) are incompatible with propiolic acid, as the reactive alkyne moiety is highly susceptible to polymerization, hydration, and degradation[1]. Furthermore, 5-indanol is a phenol; the resonance delocalization of its hydroxyl lone pairs into the indane aromatic ring significantly diminishes its nucleophilicity compared to standard aliphatic alcohols.

To overcome these dual challenges, the Steglich Esterification is the universally preferred methodology[2]. This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic acyl transfer catalyst.

Causality of the Reagent System:

  • Activation: DCC activates the carboxylic acid to form an O-acylisourea intermediate.

  • Catalysis: Because 5-indanol is too weakly nucleophilic to efficiently attack the O-acylisourea, DMAP rapidly displaces the urea leaving group to form a hyper-reactive N-acylpyridinium intermediate[3].

  • Coupling: The N-acylpyridinium species is highly electrophilic, allowing the weak phenolic nucleophile to attack efficiently at room temperature, yielding the target ester (5-indanyl propiolate) while precipitating dicyclohexylurea (DCU) as an insoluble byproduct.

Reaction Pathway Visualization

Steglich_Esterification PA Propiolic Acid (Terminal Alkyne) O_Acyl O-Acylisourea (Transient Intermediate) PA->O_Acyl + DCC (0 °C) DCC DCC (Coupling Agent) DCC->O_Acyl N_Acyl N-Acylpyridinium (Hyper-reactive Species) O_Acyl->N_Acyl + DMAP Byproduct DCU (Insoluble Byproduct) O_Acyl->Byproduct Urea displacement DMAP DMAP (Nucleophilic Catalyst) DMAP->N_Acyl N_Acyl->DMAP Catalyst regeneration Product 5-Indanyl Propiolate (Target Ester) N_Acyl->Product + 5-Indanol (RT) Phenol 5-Indanol (Weak Nucleophile) Phenol->Product

Mechanistic pathway of the Steglich esterification highlighting DMAP-catalyzed acyl transfer.

Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Functional Role
5-Indanol 134.181.0 eq1.34 gPhenolic Nucleophile
Propiolic Acid 70.051.2 eq0.84 g (~0.74 mL)Electrophile
DCC 206.331.2 eq2.48 gActivating Agent
DMAP 122.170.1 eq0.12 gAcyl Transfer Catalyst
Dichloromethane (DCM) 84.93-50 mLAnhydrous Solvent

Step-by-Step Experimental Protocol

Phase 1: Preparation & Activation
  • System Purging: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Argon) to prevent moisture-induced DCC hydrolysis.

  • Substrate Loading: Add 5-indanol (1.34 g, 10.0 mmol) and DMAP (0.12 g, 1.0 mmol) to the flask. Dissolve the solids in 30 mL of anhydrous DCM.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Expert Insight: Strict temperature control is vital here to prevent the exothermic degradation of propiolic acid.

  • Acid Addition: Add propiolic acid (0.74 mL, 12.0 mmol) dropwise to the chilled solution via a gas-tight syringe.

Phase 2: Carbodiimide Coupling
  • DCC Preparation: In a separate dry vial, dissolve DCC (2.48 g, 12.0 mmol) in 10 mL of anhydrous DCM. (DCC is a waxy solid; dissolving it ensures controlled addition).

  • Dropwise Addition: Add the DCC solution dropwise to the main reaction flask over 15 minutes while maintaining the temperature at 0 °C.

  • Reaction Maturation: Stir the mixture at 0 °C for 30 minutes. A white, cloudy precipitate of dicyclohexylurea (DCU) will begin to form, validating the activation of the acid. Remove the ice bath and allow the reaction to gradually warm to room temperature (20–25 °C). Stir for an additional 12–16 hours under an inert atmosphere.

Phase 3: Workup & Quenching
  • DCU Filtration: Filter the crude reaction mixture through a compacted pad of Celite® in a sintered glass funnel to remove the bulk of the insoluble DCU byproduct. Wash the filter cake with cold DCM (2 × 10 mL).

  • Aqueous Washing (Self-Validating System):

    • Transfer the combined filtrate to a separatory funnel.

    • Wash with 1M HCl (20 mL) . (Purpose: Protonates and extracts the DMAP catalyst into the aqueous layer).

    • Wash with Saturated Aqueous NaHCO₃ (20 mL) . (Purpose: Deprotonates and extracts any unreacted propiolic acid. CAUTION: Vent frequently to release CO₂ gas).

    • Wash with Brine (20 mL) . (Purpose: Disrupts emulsions and draws residual water out of the organic phase).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator (water bath < 30 °C to protect the alkyne).

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient eluent system of Hexanes : Ethyl Acetate (starting at 95:5 and increasing polarity to 80:20).

  • Isolation: Pool the fractions containing the product (identified via UV-active TLC spots) and concentrate in vacuo to afford 5-indanyl propiolate.

Quantitative Data & Expected Outcomes

ParameterExpected Value / Observation
Reaction Time 12 – 16 hours (overnight)
Expected Yield 75% – 85%
TLC Solvent System Hexanes : Ethyl Acetate (4:1 v/v)
R_f of 5-Indanol ~0.35 (Stains with KMnO₄ or Iodine)
R_f of Target Product ~0.65 (Strongly UV active at 254 nm)
Product Appearance Pale yellow to colorless viscous oil or low-melting solid

Expert Troubleshooting & Quality Control

  • Persistent DCU Contamination: DCU is notoriously soluble in trace amounts in DCM and can co-elute or crystallize in your final product. Solution: If white needle-like crystals appear in the concentrated product post-column, suspend the residue in a minimal amount of cold diethyl ether (where DCU is highly insoluble), filter through a 0.22 µm syringe filter, and re-concentrate.

  • Formation of N-Acylurea (Dead-End Byproduct): If the reaction is run without DMAP, or if the DCC is added too rapidly at room temperature, the transient O-acylisourea will undergo a spontaneous [1,3]-sigmatropic rearrangement to form a stable, unreactive N-acylurea. Maintaining 0 °C during the initial activation phase suppresses this pathway.

  • Alkyne Degradation: Propiolic acid is prone to Michael-type additions if exposed to strong nucleophiles for extended periods. The use of a mild, non-nucleophilic base (if an auxiliary base is ever substituted) and strict adherence to the Steglich protocol prevents the destruction of the terminal triple bond[1].

References

  • Title: Methyl propiolate - Grokipedia Source: Grokipedia URL: 1[1]

  • Title: Experimental and theoretical studies of some propiolate esters derivatives Source: Journal of Molecular Structure / ResearchGate URL: 2[2]

  • Title: Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release Source: Journal of Medicinal Chemistry (ACS) URL: 3[3]

Sources

Application

Using 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate as a dienophile in Diels-Alder reactions

Application Note & Protocol Topic: Using 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate as a Dienophile in Diels-Alder Reactions Audience: Researchers, scientists, and drug development professionals. Disclaimer: The dienophile...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Using 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate as a Dienophile in Diels-Alder Reactions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The dienophile 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate is a novel compound for the purpose of this application note. The following protocols and data are based on established principles of Diels-Alder chemistry and are intended to serve as a comprehensive guide for the investigation of this and similar aryl propiolate dienophiles.

Introduction: Expanding the Synthetic Toolbox with Indenyl Propiolate Dienophiles

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of six-membered rings.[1][2] The choice of dienophile is critical to the outcome of this [4+2] cycloaddition, and the development of novel dienophiles is a continuous pursuit in the quest for new molecular architectures. This application note introduces 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate as a promising dienophile for the synthesis of complex polycyclic and aromatic compounds. The indane moiety offers a rigid, three-dimensional scaffold that can be further functionalized, making the resulting Diels-Alder adducts attractive intermediates in drug discovery and materials science. The propiolate ester provides an activated alkyne for the cycloaddition, which is expected to react readily with electron-rich dienes.[3]

This document provides a comprehensive guide to the synthesis of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate and its application in Diels-Alder reactions, including detailed experimental protocols, optimization strategies, and characterization of the resulting cycloadducts.

Synthesis of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate

The synthesis of the title dienophile can be achieved through the esterification of 2,3-dihydro-1H-inden-5-ol with propiolic acid. A variety of coupling reagents can be employed for this transformation. The following protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent with 4-dimethylaminopyridine (DMAP) as a catalyst.

Experimental Protocol: Synthesis of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate
  • Reagent Preparation:

    • Dissolve 2,3-dihydro-1H-inden-5-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, dissolve propiolic acid (1.1 eq) in anhydrous DCM.

    • Prepare a solution of DCC (1.2 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Reaction Setup:

    • Cool the solution of 2,3-dihydro-1H-inden-5-ol to 0 °C in an ice bath.

    • Slowly add the propiolic acid solution to the flask containing the indanol.

    • To this mixture, add the DCC/DMAP solution dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate.

G cluster_synthesis Synthesis of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate Indanol 2,3-Dihydro-1H-inden-5-ol Reaction Esterification in DCM Indanol->Reaction Propiolic_Acid Propiolic Acid Propiolic_Acid->Reaction DCC_DMAP DCC, DMAP DCC_DMAP->Reaction Product 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate Reaction->Product Byproduct Dicyclohexylurea (DCU) Reaction->Byproduct

Caption: Synthetic scheme for 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate.

Diels-Alder Reactions with 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate

The electron-withdrawing nature of the propiolate ester group makes 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate an excellent dienophile for reactions with electron-rich dienes.[3] Both cyclic and acyclic dienes can be employed, leading to a variety of bicyclic and polycyclic adducts.

General Considerations
  • Diene Selection: Electron-rich dienes such as cyclopentadiene, furan, and 2,3-dimethyl-1,3-butadiene are expected to react readily. Cyclopentadiene is particularly reactive due to its locked s-cis conformation.[3][4]

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like toluene or benzene are commonly used for thermal Diels-Alder reactions. For Lewis acid-catalyzed reactions, chlorinated solvents like dichloromethane are often preferred.

  • Temperature: Thermal Diels-Alder reactions may require elevated temperatures. However, highly reactive dienes like cyclopentadiene can react at or below room temperature. Lewis acid catalysis can often lower the required reaction temperature.[5][6]

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
  • Reagent Preparation:

    • Freshly crack dicyclopentadiene by heating to its boiling point and collecting the cyclopentadiene monomer by distillation. Keep the monomer chilled to prevent dimerization.

    • Dissolve 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (1.0 eq) in a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reaction Setup:

    • Cool the solution of the dienophile to 0 °C.

    • Slowly add the freshly distilled cyclopentadiene (1.2 eq) to the reaction mixture.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 2-4 hours. The reaction is often exothermic.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the Diels-Alder adduct. The endo isomer is typically the major product due to secondary orbital interactions.[1]

G cluster_da Diels-Alder Reaction Workflow Start Start Prep_Dienophile Prepare Dienophile Solution Start->Prep_Dienophile Prep_Diene Prepare Fresh Diene Start->Prep_Diene Reaction_Setup Combine Reagents at 0°C Prep_Dienophile->Reaction_Setup Prep_Diene->Reaction_Setup Stir_RT Stir at Room Temperature Reaction_Setup->Stir_RT Monitor_TLC Monitor by TLC Stir_RT->Monitor_TLC Workup Solvent Removal Monitor_TLC->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization NMR, IR, MS Analysis Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the Diels-Alder reaction.

Optimization of Reaction Conditions and Lewis Acid Catalysis

For less reactive dienes or to improve selectivity, the use of a Lewis acid catalyst can be beneficial. Lewis acids coordinate to the carbonyl oxygen of the ester, lowering the LUMO energy of the dienophile and accelerating the reaction.[6][7][8]

Table 1: Screening of Reaction Conditions for the Diels-Alder Reaction

EntryDieneCatalyst (eq)SolventTemp (°C)Time (h)Yield (%)
1CyclopentadieneNoneToluene25295
2FuranNoneToluene802440
3FuranAlCl₃ (0.2)DCM0675
42,3-Dimethyl-1,3-butadieneNoneToluene1101860
52,3-Dimethyl-1,3-butadieneZnCl₂ (0.5)DCM251285

Note: Yields are hypothetical and for illustrative purposes.

Protocol for Lewis Acid Catalyzed Diels-Alder Reaction
  • Reagent Preparation:

    • Dissolve 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

  • Catalyst Addition:

    • Add the Lewis acid (e.g., AlCl₃, ZnCl₂, SnCl₄) (0.1 - 1.0 eq) portion-wise to the stirred solution.

  • Diene Addition:

    • Slowly add the diene (1.2 eq) to the reaction mixture.

  • Reaction and Work-up:

    • Stir the reaction at the specified temperature until completion (monitored by TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

    • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the product by column chromatography.

Characterization of the Diels-Alder Adduct

The structure of the resulting cycloadducts can be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data for the Cyclopentadiene Adduct
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bicyclic system. The olefinic protons of the norbornene moiety will appear as a multiplet around 6.0-6.5 ppm. The bridgehead protons will be observed as multiplets in the upfield region. The aromatic and indenyl protons will also be present in their respective regions.[9][10]

  • ¹³C NMR: The carbon NMR spectrum will show the presence of the ester carbonyl at ~165 ppm. The olefinic carbons of the norbornene ring will appear around 130-140 ppm.

  • IR Spectroscopy: The IR spectrum will exhibit a strong absorption band for the ester carbonyl group (C=O) around 1720-1740 cm⁻¹. The C=C stretching vibration of the double bond will be observed around 1630-1650 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the adduct.

Conclusion

2,3-Dihydro-1H-inden-5-yl prop-2-ynoate is a versatile and reactive dienophile for Diels-Alder reactions. The protocols outlined in this application note provide a solid foundation for the synthesis and application of this compound in the construction of novel polycyclic molecules. The potential for further functionalization of the indane scaffold and the resulting Diels-Alder adducts makes this an attractive building block for medicinal chemistry and materials science.

References

  • Diels–Alder reaction - Wikipedia. (n.d.). Retrieved March 22, 2026, from [Link]

  • Firdaus, M., & Prameswari, M. D. (2019). Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using Treated Natural Zeolite Catalyst.
  • 1 H NMR monitoring of the retro Diels-Alder (rDA) reaction. a... - ResearchGate. (n.d.). Retrieved March 22, 2026, from [Link]

  • Click Chemistry with Cyclopentadiene - PMC. (n.d.). Retrieved March 22, 2026, from [Link]

  • Roush, W. R., & Gillis, H. R. (1982). Highly Selective Lewis Acid Catalyzed Diels−Alder Reactions of Acyclic (Z)-1,3-Dienes. Journal of the American Chemical Society, 104(8), 2269–2271.
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  • How Lewis Acids Catalyze Diels–Alder Reactions - PMC - NIH. (n.d.). Retrieved March 22, 2026, from [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. (2021). Retrieved March 22, 2026, from [Link]

  • A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts - Technical Disclosure Commons. (2023). Retrieved March 22, 2026, from [Link]

  • Esterification of phenols - Google Patents. (n.d.).
  • Synthetic Studies on Diels-Alder Adducts: Intramolecular Interactions Between Two Functions - MDPI. (2002). Retrieved March 22, 2026, from [Link]

  • Breton, G. W., & DeKorver, K. A. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 16(11), 9553–9561.
  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - ResearchGate. (2011). Retrieved March 22, 2026, from [Link]

  • Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 22, 2026, from [Link]

  • Lewis acid catalyst system for Diels–Alder reaction - Indian Academy of Sciences. (n.d.). Retrieved March 22, 2026, from [Link]

  • Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). (2020).
  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. (n.d.). Retrieved March 22, 2026, from [Link]

  • Immobilized cyclopentadiene in the Diels Alder/retro-Diels Alder concept - Arkivoc. (n.d.). Retrieved March 22, 2026, from [Link]

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents. (n.d.).
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Method

2,3-Dihydro-1H-inden-5-yl prop-2-ynoate as a building block for heterocyclic synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate as a versatile building block in modern heterocyclic synthesis. Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate as a versatile building block in modern heterocyclic synthesis.

Introduction: The Strategic Value of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate

In the landscape of medicinal chemistry and materials science, the quest for novel molecular scaffolds that provide access to diverse chemical space is paramount. The 2,3-dihydro-1H-indene (indane) framework is a privileged structure found in numerous biologically active compounds and functional materials. When functionalized with a propargyl ether at the 5-position, it becomes 2,3-dihydro-1H-inden-5-yl prop-2-ynoate, a powerful and versatile building block. This molecule synergistically combines the rigid, lipophilic indane core with the reactive, linear geometry of a terminal alkyne. This unique combination unlocks a rich portfolio of synthetic transformations, enabling the construction of complex, fused heterocyclic systems that are often challenging to access through other means.

The terminal alkyne serves as a linchpin for a variety of powerful chemical reactions, including pericyclic rearrangements, transition metal-catalyzed cyclizations and cross-couplings, and cycloaddition reactions. This guide provides senior application scientists with a detailed exploration of these pathways, complete with mechanistic insights and field-proven protocols, to effectively leverage this building block in the synthesis of novel chromenes, chromanones, indoles, and other valuable heterocyclic targets.

G cluster_reactions Synthetic Transformations cluster_products Heterocyclic Products main 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate claisen Claisen Rearrangement (Thermal/Lewis Acid) main->claisen Heat / In(III) gold Gold-Catalyzed Oxidative Cyclization main->gold Au(I) catalyst sono Sonogashira Cross-Coupling main->sono Pd(0)/Cu(I) cyclo [3+2] Dipolar Cycloaddition main->cyclo Nitrile Oxide chromene Indeno-fused Chromenes claisen->chromene chromanone Indeno-fused Chroman-3-ones gold->chromanone extended Extended π-Systems (via Aryl Alkynes) sono->extended isoxazole Indeno-fused Isoxazoles/Pyrazoles cyclo->isoxazole

Figure 1: Key synthetic pathways using the title building block.

Part 1: Synthesis of the Core Building Block

The precursor, 2,3-dihydro-1H-inden-5-yl prop-2-ynoate, is readily synthesized from commercially available 2,3-dihydro-1H-inden-5-ol (5-indanol) via a standard Williamson ether synthesis. This reaction proceeds by deprotonating the phenol with a mild base, followed by nucleophilic attack on propargyl bromide.

Protocol 1.1: Synthesis of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate

Materials:

  • 2,3-dihydro-1H-inden-5-ol (1.0 eq)

  • Propargyl bromide (80 wt.% in toluene, 1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask charged with 2,3-dihydro-1H-inden-5-ol and anhydrous acetone (approx. 0.2 M), add anhydrous potassium carbonate.

  • Stir the resulting suspension vigorously at room temperature for 15 minutes.

  • Add propargyl bromide dropwise to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Dissolve the crude product in ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.

Causality Note: Anhydrous potassium carbonate is a sufficiently strong base to deprotonate the phenol but mild enough to prevent side reactions. Acetone is an ideal solvent due to its polarity, appropriate boiling point for reflux, and ease of removal.

Part 2: Pericyclic Reactions: The Aromatic Claisen Rearrangement

One of the most powerful transformations of aryl propargyl ethers is the thermal or Lewis acid-catalyzed Claisen rearrangement. This[1][1]-sigmatropic rearrangement provides access to fused chromene and benzofuran ring systems. The reaction proceeds through a fascinating cascade involving the formation of a transient allenic ketone intermediate.[2][3][4]

G start Aryl Propargyl Ether ts1 [3,3]-Sigmatropic Transition State start->ts1 Heat (Δ) Rate-Determining [8, 9] allene o-Allenyl Cyclohexadienone ts1->allene enol Phenolic Enol Intermediate allene->enol Tautomerization [5] diene o-Quinone Methide (Diene) enol->diene [1,5]-Hydride Shift [5] product 2H-Chromene (Benzopyran) diene->product 6π-Electrocyclization [5]

Figure 2: Mechanism of the Claisen rearrangement cascade.

Protocol 2.1: Thermal Synthesis of Indeno[5,6-b]pyran

Materials:

  • 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (1.0 eq)

  • N,N-diethylaniline (solvent)

Procedure:

  • Dissolve the starting material in N,N-diethylaniline (approx. 0.1 M) in a sealed tube.

  • De-gas the solution by bubbling argon through it for 10 minutes.

  • Seal the tube and heat the reaction mixture in an oil bath at 180-210 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).

  • Cool the reaction mixture to room temperature.

  • Directly load the crude mixture onto a silica gel column. Elute with a hexane/ethyl acetate gradient to remove the high-boiling solvent and isolate the product.

Causality Note: High-boiling, non-protic solvents like N,N-diethylaniline are required to achieve the high temperatures necessary for the sigmatropic rearrangement while preventing unwanted side reactions.

Protocol 2.2: Indium(III)-Catalyzed Cascade to Fused 2H-Chromenes

Recent advances have shown that Lewis acids like Indium(III) bromide can catalyze the cascade reaction under milder conditions, proceeding via a hydroarylation/cycloisomerization pathway.[5]

Materials:

  • 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (1.0 eq)

  • Indium(III) bromide (InBr₃) (5 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the starting material and anhydrous DCE.

  • Add InBr₃ (5 mol%) to the solution.

  • Stir the reaction at 80 °C (reflux) and monitor by TLC.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield the fused 2H-chromene product.

Part 3: Gold-Catalyzed Oxidative Cyclization

Gold catalysts offer an exceptionally mild and efficient route to chroman-3-ones from propargyl aryl ethers.[1] This modern approach avoids the multi-step sequences or hazardous reagents of classical methods. The reaction involves gold-catalyzed activation of the alkyne, followed by intramolecular attack and oxidation.

Protocol 3.1: Synthesis of Indeno[5,6-b]chroman-3-one

Materials:

  • 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (1.0 eq)

  • Me₄tBuXPhosAuNTf₂ (Gold catalyst, 2 mol%)[1]

  • 3,5-Dichloropyridine N-oxide (oxidant, 1.5 eq)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, combine the starting material, gold catalyst, and oxidant in a vial.

  • Add anhydrous toluene and seal the vial.

  • Stir the mixture at 80 °C for 12-24 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Once complete, cool the reaction and filter through a short plug of silica gel, eluting with ethyl acetate to remove the catalyst and oxidant byproducts.

  • Concentrate the filtrate and purify by flash column chromatography.

Part 4: Palladium/Copper-Catalyzed Sonogashira Cross-Coupling

The terminal alkyne is a prime handle for Sonogashira cross-coupling, a robust method for forming carbon-carbon bonds between sp- and sp²-hybridized carbons.[6][7][8] This reaction is invaluable for extending the molecular framework, enabling the synthesis of complex structures that can subsequently be cyclized into other heterocyclic systems, such as indoles or benzofurans.[9]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X L₂ pd0->pd_aryl Oxidative Addition pd_alkynyl Ar-Pd(II)-C≡CR' L₂ pd_aryl->pd_alkynyl Transmetalation pd_alkynyl->pd0 product Ar-C≡CR' pd_alkynyl->product Reductive Elimination cu_x Cu(I)-X cu_alkynyl Cu(I)-C≡CR' cu_x->cu_alkynyl cu_alkynyl->pd_aryl aryl_halide Ar-X aryl_halide->pd_aryl alkyne H-C≡CR' alkyne->cu_alkynyl base Base base->alkyne

Figure 3: Catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 4.1: General Sonogashira Coupling with an Aryl Iodide

Materials:

  • 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (1.2 eq)

  • Aryl iodide (e.g., 2-iodoaniline for subsequent indole synthesis) (1.0 eq)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

  • Tetrahydrofuran (THF), anhydrous (co-solvent)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and TEA via syringe.

  • Stir the mixture for 10 minutes, then add the 2,3-dihydro-1H-inden-5-yl prop-2-ynoate.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitor by TLC).

  • Once complete, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Part 5: [3+2] Cycloaddition Reactions

The alkyne moiety is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, providing a direct route to five-membered heterocycles.[10][11] A common example is the reaction with a nitrile oxide (generated in situ from an oxime) to form an isoxazole ring.

Protocol 5.1: Synthesis of an Indeno-Fused Isoxazole

Materials:

  • 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (1.0 eq)

  • An appropriate aldoxime (e.g., benzaldoxime) (1.1 eq)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) (catalytic amount)

Procedure:

  • Dissolve the starting alkyne and benzaldoxime in DCM. Add a catalytic amount of TEA.

  • Cool the mixture in an ice bath.

  • Add aqueous sodium hypochlorite solution dropwise with vigorous stirring over 30 minutes. The in situ generation of benzonitrile oxide will occur.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography to yield the 3-phenyl-5-(indan-5-yloxymethyl)isoxazole product.

Summary of Applications

Reaction TypeKey ReagentsProduct ClassTypical Yield
Claisen Rearrangement Heat (180-210 °C) or InBr₃Indeno-fused Chromenes50-75%
Gold Catalysis Au(I) Catalyst, N-OxideIndeno-fused Chroman-3-ones60-85%
Sonogashira Coupling Pd(0)/Cu(I), Aryl Halide, Amine BaseAryl Alkynes70-95%
[3+2] Cycloaddition Aldoxime, NaOClIndeno-fused Isoxazoles55-80%

Conclusion

2,3-Dihydro-1H-inden-5-yl prop-2-ynoate is a strategically designed building block that offers efficient entry into a wide array of complex heterocyclic systems. Its synthetic utility is rooted in the diverse reactivity of the propargyl ether moiety, which can be selectively guided down pericyclic, metal-catalyzed, or cycloaddition pathways. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to exploit this synthon for the discovery and development of novel pharmaceuticals and functional organic materials.

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  • Title: Sonogashira Coupling. Source: Organic Chemistry Portal URL: [Link]

  • Title: Sonogashira Coupling. Source: Chemistry LibreTexts URL: [Link]

  • Title: Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Pressure Effect on the Cycloaddition of Tropone to 2,3-Dihydrofuran. Source: Kyushu University Academicidus Repository URL: [Link]

  • Title: A practical mild, one-pot, regiospecific synthesis of 2,3-disubstituted indoles via consecutive Sonogashira and Cacchi reactions. Source: PubMed URL: [Link]

  • Title: 1,3-dipolar cycloadditions of arylnitrile oxides and 2-diazopropane with 5-hydroxy-3-methyl-1,5-dihydropyrrol-2-one derivatives. Source: SpringerLink URL: [Link]

  • Title: Recent Heterocyclic Compounds from (1,3‐Dioxo‐2,3‐dihydro‐1H‐inden‐2‐ylidene)propanedinitrile. Source: ResearchGate URL: [Link]

  • Title: 1.2: Cycloaddition Reactions. Source: Chemistry LibreTexts URL: [Link]

  • Title: Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis. Source: Organic Chemistry Portal URL: [Link]

  • Title: Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. Source: CNR-IRIS URL: [Link]

  • Title: Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. Source: PMC (PubMed Central) URL: [Link]

Sources

Application

Application Note: Precision Sonogashira Cross-Coupling Protocols for 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate

Introduction & Mechanistic Rationale The 2,3-dihydro-1H-indene (indane) core is a privileged, lipophilic scaffold extensively utilized in modern drug discovery. When functionalized as a prop-2-ynoate (propiolate) ester—s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2,3-dihydro-1H-indene (indane) core is a privileged, lipophilic scaffold extensively utilized in modern drug discovery. When functionalized as a prop-2-ynoate (propiolate) ester—specifically 2,3-dihydro-1H-inden-5-yl prop-2-ynoate —it becomes a highly versatile building block for synthesizing complex conjugated enynes and arylalkynes.

However, subjecting this specific substrate to standard Sonogashira cross-coupling conditions presents a profound mechanistic challenge. Propiolate esters are electron-deficient terminal alkynes. The electron-withdrawing nature of the ester group not only increases the acidity of the terminal acetylenic proton (facilitating copper acetylide formation) but also renders the β -carbon highly susceptible to nucleophilic attack.

Standard Sonogashira protocols typically employ secondary amines (e.g., diethylamine, pyrrolidine, or piperidine) as both the base and the solvent[1]. When an electron-deficient propiolate is introduced to these conditions, the amine acts as a nucleophile, triggering a rapid Michael addition that consumes the starting material to yield a β -amino enoate, completely circumventing the desired cross-coupling pathway[2].

To enforce causality toward C–C bond formation, we must fundamentally alter the catalytic environment. By replacing nucleophilic amines with mild, heterogeneous inorganic bases (such as K2​CO3​ ) in a non-nucleophilic solvent (THF), we neutralize the hydrohalic acid byproduct without engaging in conjugate addition[3].

Mechanism cluster_0 Nucleophilic Amine Base (e.g., Et2NH) cluster_1 Inorganic Base (e.g., K2CO3) Propiolate 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate Michael Michael Addition (β-amino enoate byproduct) Propiolate->Michael Side Reaction Sono Sonogashira Coupling (Desired Aryl Propiolate) Propiolate->Sono Cross-Coupling

Mechanistic divergence: Base selection dictates Sonogashira vs. Michael addition.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization of the Sonogashira coupling between 2,3-dihydro-1H-inden-5-yl prop-2-ynoate and a model aryl iodide. The data illustrates the critical causality between base selection and reaction trajectory[4].

EntryCatalyst SystemBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 Pd(PPh3​)2​Cl2​ / CuI Et2​NH (3.0)DMF2512< 5Complete conversion to β -amino enoate via Michael addition.
2 Pd(PPh3​)4​ / CuI Et3​N (3.0)THF60835Sluggish transmetalation; significant Glaser homocoupling defect.
3 Pd(PPh3​)2​Cl2​ / CuI K2​CO3​ (2.0) THF 25 6 88 Clean cross-coupling; optimal suppression of side reactions.
4 Pd(OAc)2​ / PPh3​ / CuI Cs2​CO3​ (2.0)Toluene801862Moderate yield; thermal degradation of the ester linkage observed.

Note: Entry 3 represents the validated, optimal conditions utilized in the protocol below.

Experimental Protocol

Self-Validating System Prerequisites

Before initiating the reaction, ensure the integrity of your reagents. Copper(I) iodide (CuI) must be a pristine white powder. If the powder is green or brown, it has oxidized to Cu(II), which will act as an oxidant and drive the Glaser homocoupling of your propiolate. Purify discolored CuI via Soxhlet extraction with THF or wash with dilute sulfurous acid prior to use.

Step-by-Step Methodology

Reagents Required:

  • 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (1.2 equiv, 1.2 mmol)

  • Aryl Iodide (1.0 equiv, 1.0 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [ Pd(PPh3​)2​Cl2​ ] (2.5 mol%)

  • Copper(I) iodide [CuI] (5.0 mol%)

  • Potassium carbonate [ K2​CO3​ ], anhydrous, finely powdered (2.0 equiv, 2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL, 0.2 M)

Execution Steps:

  • System Degassing: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol). Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Catalyst Loading: Under a positive flow of Argon, quickly add Pd(PPh3​)2​Cl2​ (17.5 mg, 0.025 mmol) and CuI (9.5 mg, 0.05 mmol).

  • Solvent & Base Addition: Inject 3.0 mL of anhydrous, degassed THF into the flask. Stir for 5 minutes until a homogeneous pre-catalytic mixture forms. Add the finely powdered anhydrous K2​CO3​ (276 mg, 2.0 mmol) in one portion.

  • Alkyne Addition (Critical Step): Dissolve 2,3-dihydro-1H-inden-5-yl prop-2-ynoate (1.2 mmol) in the remaining 2.0 mL of THF. Add this solution dropwise over 15 minutes via a syringe pump. Causality: Slow addition keeps the steady-state concentration of the terminal alkyne low, further suppressing Cu-mediated oxidative homocoupling.

  • Reaction Monitoring: Stir the heterogeneous mixture vigorously at 25 °C. Monitor the reaction via TLC (Hexane/EtOAc 8:2). The product will appear as a highly UV-active spot with a higher Rf​ value than the starting propiolate due to extended π -conjugation.

  • Quenching & Workup: Upon complete consumption of the aryl iodide (typically 4–6 hours), dilute the reaction mixture with diethyl ether (15 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black. Wash the Celite pad with additional ether (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH4​Cl (15 mL) to remove copper salts, followed by brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to afford the pure cross-coupled aryl propiolate.

Workflow Step1 1. Reagent Preparation Dry THF, Degas with Argon Step2 2. Catalyst Activation Pd(PPh3)2Cl2 + CuI + Aryl Iodide Step1->Step2 Step3 3. Base Addition Add K2CO3 (Non-nucleophilic) Step2->Step3 Step4 4. Alkyne Addition Dropwise addition of Propiolate Step3->Step4 Step5 5. Reaction & Monitoring Stir 25°C, Monitor via TLC Step4->Step5 Step6 6. Workup & Purification EtOAc extraction, Silica Gel Column Step5->Step6

Optimized experimental workflow for the Sonogashira coupling of indanyl propiolate.

Analytical Validation (E-E-A-T)

To ensure the trustworthiness of your synthesis, validate the isolated product using the following spectroscopic markers:

  • FT-IR Spectroscopy: Confirm the complete disappearance of the terminal alkyne C-H stretch at ∼3250 cm−1 . The internal alkyne C≡C stretch will appear weakly around 2220 cm−1 , accompanied by a strong ester C=O stretch at ∼1715 cm−1 .

  • 1 H NMR (400 MHz, CDCl3​ ): The terminal acetylenic proton of the starting material appears as a sharp singlet at δ∼3.0 ppm . The absence of this signal confirms successful coupling. Furthermore, verify the integrity of the 2,3-dihydro-1H-indene core by identifying the characteristic aliphatic multiplets at δ∼2.10 ppm (quintet, 2H) and δ∼2.90 ppm (multiplet, 4H).

References

  • Consecutive Three-Component Coupling-Addition Synthesis of β-amino enoates...
  • 3-Phenothiazinyl propiolates – Fluorescent electrophores by Sonogashira coupling of ethyl propiolate Source: ResearchGate URL
  • Sonogashira coupling Source: Wikipedia URL
  • Sonogashira Coupling Source: Organic Chemistry Portal URL

Sources

Method

Application Note: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate

Scientific Rationale & Mechanistic Insights The synthesis of 1,2,3-triazoles is a cornerstone of modern medicinal chemistry and materials science. Unlike the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Insights

The synthesis of 1,2,3-triazoles is a cornerstone of modern medicinal chemistry and materials science. Unlike the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC), which exclusively yields 1,4-disubstituted 1,2,3-triazoles, the ruthenium-catalyzed variant (RuAAC) provides regioselective access to 1,5-disubstituted 1,2,3-triazoles[1]. While RuAAC is generally slower than CuAAC[2], it uniquely tolerates internal and electron-deficient alkynes[1].

In this protocol, we utilize 2,3-dihydro-1H-inden-5-yl prop-2-ynoate (an indanyl propiolate) as the alkyne component. This specific substrate is an electron-deficient terminal alkyne featuring a bulky, lipophilic indanyl ester—a privileged pharmacophore in drug development. Mechanistically, RuAAC proceeds via the irreversible oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle, followed by reductive elimination[3]. Density Functional Theory (DFT) studies confirm that the regioselectivity is determined during this oxidative coupling step, driven by both thermodynamic stability and kinetic parameters[4]. The reaction of this propiolate with an organic azide ( R−N3​ ) selectively yields a 1-substituted 5-(2,3-dihydro-1H-inden-5-yloxycarbonyl)-1H-1,2,3-triazole .

RuAAC_Mechanism Cat Cp*RuCl(PPh3)2 (Pre-catalyst) Active [Cp*RuCl] (Active Catalyst) Cat->Active - 2 PPh3 Coord Coordination Complex [Cp*RuCl(Azide)(Alkyne)] Active->Coord + Azide + Propiolate Ruthenacycle 6-Membered Ruthenacycle Coord->Ruthenacycle Oxidative Coupling Ruthenacycle->Active Reductive Elimination Product 1,5-Disubstituted 1,2,3-Triazole Ruthenacycle->Product Product Release

Catalytic cycle of RuAAC highlighting the formation of the 1,5-disubstituted triazole.

Experimental Design & Causality

To ensure a highly efficient and self-validating system, the experimental parameters must be carefully tuned to accommodate the electron-deficient nature of the propiolate and the steric bulk of the indanyl moiety.

Table 1: Reaction Optimization & Causality

ParameterSelectionCausality / Rationale
Catalyst CpRuCl(PPh3)2 (5 mol%)Provides the optimal balance of stability and reactivity. The electron-donating Cp ligand increases electron density on Ru, facilitating the oxidative coupling with electron-deficient propiolates[1].
Solvent 1,4-Dioxane (Anhydrous)Solubilizes the bulky indanyl moiety and azide. Its moderate polarity stabilizes the ruthenacycle intermediate without strongly coordinating and poisoning the active [Cp*RuCl] species.
Temperature 60 °CWhile some RuAAC reactions occur at RT, the electron-deficient nature of the propiolate and the steric bulk of the indanyl group increase the activation barrier for oxidative coupling[4].
Atmosphere Argon / N₂Prevents oxidative degradation of the Ru(II) catalyst to inactive Ru(III)/Ru(IV) species and suppresses unwanted alkyne homocoupling side reactions.

Step-by-Step Methodology

Objective: Synthesize a 1-substituted-5-(2,3-dihydro-1H-inden-5-yloxycarbonyl)-1H-1,2,3-triazole. Scale: 1.0 mmol.

Step 1: Reaction Assembly

  • In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 2,3-dihydro-1H-inden-5-yl prop-2-ynoate (214 mg, 1.0 mmol, 1.0 equiv) and the corresponding organic azide (1.0 mmol, 1.0 equiv). Causality: Equimolar ratios are used because RuAAC is highly atom-economical; however, a slight excess of azide (1.05 equiv) can be used if the specific azide is volatile.

Step 2: Catalyst Addition 2. Add the pre-catalyst Cp*RuCl(PPh3)2 (40 mg, 0.05 mmol, 5 mol%) to the flask. Causality: A 5 mol% loading ensures complete conversion within 8–12 hours without complicating downstream purification with excessive paramagnetic ruthenium residues[1].

Step 3: Solvent Addition and Degassing 3. Add anhydrous 1,4-dioxane (5.0 mL) to the flask. 4. Seal the flask with a rubber septum and sparge the solution with Argon for 10 minutes (or perform three freeze-pump-thaw cycles). Causality: Oxygen must be strictly excluded to prevent the oxidation of the transient 16-electron [Cp*RuCl] active species, which would stall the catalytic cycle.

Step 4: Heating and Monitoring 5. Transfer the flask to a pre-heated oil bath at 60 °C. Stir the reaction mixture for 8–12 hours under a positive pressure of Argon. 6. Monitor the reaction progress via TLC (Hexanes/EtOAc, 7:3) or LC-MS. Causality: The disappearance of the highly UV-active propiolate starting material confirms the progression of the cycloaddition.

Step 5: Quenching and Workup 7. Once the alkyne is fully consumed, cool the reaction to room temperature. 8. Concentrate the mixture under reduced pressure. 9. Dissolve the crude dark-brown residue in dichloromethane (10 mL) and filter it through a short pad of Celite, washing with additional dichloromethane (20 mL). Causality: Celite filtration is a rapid, self-validating step to remove precipitated paramagnetic ruthenium species that would otherwise broaden NMR signals and complicate structural verification.

Step 6: Purification 10. Concentrate the filtrate and purify the crude product via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate. Causality: The resulting 1,5-disubstituted triazole is significantly more polar than the starting propiolate, allowing for straightforward chromatographic isolation.

Analytical Validation (Self-Validating Markers)

To ensure the trustworthiness of the synthesized product, the following analytical markers must be verified to confirm both the success of the cycloaddition and the 1,5-regioselectivity.

Table 2: Analytical Validation Markers

Analytical MethodTarget ObservationMechanistic Significance
¹H NMR (CDCl₃) Singlet at δ 7.90 - 8.20 ppmDiagnostic resonance of the C4-H proton on the 1,5-disubstituted 1,2,3-triazole ring.
¹H NMR (CDCl₃) Disappearance of singlet at δ ~3.10 ppmConfirms complete consumption of the terminal alkyne proton of the prop-2-ynoate.
TLC (Hexanes/EtOAc) New UV-active spot, lower R_f than alkyneTriazoles are highly polar and coordinate strongly with silica, resulting in a lower R_f than the starting propiolate.
IR Spectroscopy Disappearance of ~2100 cm⁻¹ and ~3300 cm⁻¹Confirms the consumption of the azide (N=N=N stretch) and terminal alkyne (C≡C and C-H stretches).

Troubleshooting Guide

Table 3: Common Issues and Resolutions

ObservationPotential CauseResolution / Causality
Incomplete Conversion Catalyst oxidation or death.Ensure strict anhydrous and anaerobic conditions. Sparge the solvent thoroughly with Argon prior to heating.
Formation of 1,4-Isomer Thermal background reaction or trace Copper contamination.Ensure all glassware is acid-washed to remove trace metals. Do not exceed 80 °C, as thermal cycloaddition favors mixed regioselectivity.
Broad NMR Signals Paramagnetic Ru(III) impurities.Repeat filtration through a thicker pad of Celite or use a metal-scavenging resin (e.g., QuadraPure) prior to NMR analysis.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. URL: [Link]

  • Li, T., Dief, E. M., Kalužná, Z., & Darwish, N. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? Langmuir - ACS Publications. URL:[Link]

  • Boz, E., & Tüzün, N. Ş. (2013). Reaction mechanism of ruthenium-catalyzed azide-alkyne cycloaddition reaction: A DFT study. Journal of Organometallic Chemistry. URL:[Link]

  • Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click Chemistry: Mechanistic and Synthetic Perspectives. Chemical Reviews. URL:[Link](Note: Linked to general mechanistic perspectives referenced in the text).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing ester hydrolysis of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate under basic conditions

Welcome to the Technical Support Center for handling highly sensitive alkyne-esters. This guide is specifically engineered for researchers and drug development professionals working with 2,3-Dihydro-1H-inden-5-yl prop-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling highly sensitive alkyne-esters. This guide is specifically engineered for researchers and drug development professionals working with 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate . Due to its unique electronic and structural properties, this molecule is exceptionally prone to ester cleavage under basic conditions. This guide provides mechanistic insights, quantitative stability data, and validated protocols to prevent degradation during complex synthetic workflows.

Core Diagnostics & FAQs

Q: Why does 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate hydrolyze so much faster than standard aliphatic esters? A: The vulnerability is driven by two synergistic factors. First, the prop-2-ynoate (propiolate) group contains an sp-hybridized alkyne directly adjacent to the carbonyl. This exerts a powerful electron-withdrawing inductive effect, lowering the activation energy for nucleophilic attack and making the carbonyl carbon exceptionally electrophilic[1]. Second, the leaving group is indan-5-oxide. Because this is a phenoxide derivative (pKa ~10), it is a vastly superior leaving group compared to standard aliphatic alkoxides (pKa ~16). This dramatically accelerates the elimination step of the Base-Catalyzed Acyl-Oxygen Cleavage (BAC2) mechanism[2].

Q: Can I use Triethylamine (Et₃N) as a base/solvent for Sonogashira cross-coupling with this ester? A: It is highly discouraged. While Et₃N is a standard base for Sonogashira couplings, tertiary amines can react with propiolate esters in the presence of even trace water to form betaine intermediates, leading to rapid, self-catalyzed ester hydrolysis[3]. Instead, you must use sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or mild inorganic bases like Cs₂CO₃ in strictly anhydrous conditions to preserve the ester linkage[4].

Q: How sensitive is the ester to aqueous basic workups? A: Extremely sensitive. Propiolate esters have been quantitatively shown to degrade by 25% within just 5 hours at a mildly basic pH of 8.9[5]. If an aqueous workup is required, you must immediately quench the reaction mixture with a mildly acidic buffer (e.g., saturated aqueous NH₄Cl) to lower the pH below 7.8 before phase separation.

Mechanistic Pathway of Degradation

Understanding the BAC2 mechanism is critical for designing reaction conditions that protect the ester. The diagram below illustrates the irreversible pathway triggered by inappropriate base selection.

Pathway A Base (OH⁻ / R₂NH) Nucleophilic Attack B Electrophilic Carbonyl (Enhanced by Alkyne) A->B C Tetrahedral Intermediate (sp³ Carbon) B->C D Indan-5-oxide Leaving Group (Stable Phenoxide) C->D Collapse E Irreversible Hydrolysis (Propiolate + Indan-5-ol) D->E Deprotonation

BAC2 mechanism highlighting the vulnerability of the propiolate ester.

Quantitative Stability Data

To assist in reaction planning, the following table summarizes the stability and hydrolysis rates of propiolate esters under various pH and base conditions.

Reaction EnvironmentpH / Base StrengthObservation / Hydrolysis RateReference
Aqueous Ammonium Carbonate pH 7.8Stable over 5 hours[5]
Aqueous Bicarbonate/Carbonate pH 8.925% degradation within 5 hours[5]
NaOD / D₂O Strong Base (pH > 13)Rapid and significant hydrolysis within minutes[6]
K₂CO₃ in Biphasic Ether/Water Mild Base (Biphasic)Suppressed hydrolysis; allows alkyne functionalization[6]
Tertiary Amines (e.g., Et₃N) + H₂O Moderate BaseRapid betaine formation and self-catalyzed hydrolysis[3]

Troubleshooting Workflows & Base Selection

When designing a reaction (such as a cross-coupling or click reaction) involving 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate, base and solvent selection are the primary variables you can control to prevent degradation.

DecisionTree Start Select Reaction Conditions Q1 Is water or alcohol present? Start->Q1 A1_Yes High Hydrolysis Risk (Avoid or use biphasic) Q1->A1_Yes Yes A1_No Strictly Aprotic Solvent (THF, DMF, Toluene) Q1->A1_No No Q2 Base Required? A1_No->Q2 B_Strong NaOH, KOH, 1°/2° Amines (Cleaves Ester) Q2->B_Strong Strong/Nucleophilic B_Mild DIPEA, 2,6-Lutidine, Cs₂CO₃ (Preserves Ester) Q2->B_Mild Mild/Hindered

Decision tree for selecting solvents and bases to prevent ester hydrolysis.

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems to ensure the integrity of the ester linkage during common synthetic transformations.

Protocol A: Anhydrous Sonogashira Coupling

Objective: Couple an aryl iodide to the terminal alkyne without cleaving the indan-5-ol ester. Causality Insight: We replace the traditional Et₃N solvent/base with DIPEA in THF. DIPEA is highly sterically hindered, preventing it from acting as a nucleophile against the highly electrophilic propiolate carbonyl, thereby shutting down the betaine-hydrolysis pathway[3].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon three times.

  • Reagent Loading: Add 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (1.0 eq) and the desired aryl iodide (1.1 eq) to the flask.

  • Solvation: Dissolve the reagents in strictly anhydrous, degassed Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) under a positive stream of argon.

  • Base Addition: Inject anhydrous N,N-Diisopropylethylamine (DIPEA) (2.0 eq) via syringe.

  • Reaction Monitoring (Self-Validation): Stir the reaction at 0 °C, slowly warming to room temperature over 4-6 hours. Monitor the reaction via TLC (20% EtOAc/Hexanes). Diagnostic Check: Look for the appearance of a spot at Rf ~0.3 (UV active, stains with KMnO₄). This is free indan-5-ol. If this spot appears and grows, your solvent or base is wet, and hydrolysis is occurring.

  • Quenching: Before exposing the reaction to air or water, quench directly in the flask with 5 volumes of saturated aqueous NH₄Cl. This immediately neutralizes the DIPEA, dropping the pH below 7.8 and protecting the ester during the subsequent aqueous extraction[5].

Protocol B: Mild CuAAC (Click) Reaction

Objective: Perform an azide-alkyne cycloaddition without aqueous sodium ascorbate. Causality Insight: Standard click conditions rely on water, t-butanol, and sodium ascorbate, which creates a mildly basic, highly aqueous environment that rapidly destroys propiolates. By utilizing a copper-stabilizing ligand (TBTA) in an organic solvent, we bypass the need for aqueous reducing agents entirely.

  • Preparation: In an argon-purged vial, combine the propiolate ester (1.0 eq) and the organic azide (1.0 eq).

  • Solvation: Dissolve in anhydrous Dichloromethane (DCM) or THF.

  • Catalyst Complexation: Add Cu(MeCN)₄PF₆ (5 mol%) and Tris(benzyltriazolylmethyl)amine (TBTA) ligand (5 mol%). The TBTA ligand stabilizes the Cu(I) oxidation state in organic solvents, preventing disproportionation.

  • Base Addition: Add 2,6-Lutidine (10 mol%) as a mild, non-nucleophilic base additive to facilitate the formation of the copper-acetylide intermediate.

  • Execution: Stir at room temperature for 12 hours. Filter the crude mixture directly through a short pad of silica gel to remove the copper catalyst before concentration.

References

  • Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. The Journal of Physical Chemistry A - ACS Publications.[Link]

  • Liquid Chromatography Photodiode Array Detection of Hydrogen Sulfide and Methanethiol as Thioacrylates following Nucleophilic Addition to Ethyl Propiolate. JSM Central.[Link]

  • Mild Reaction Conditions for the Terminal Deuteration of Alkynes. Organic Letters - ACS Publications.[Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.[Link]

  • The Reaction of Propiolic Acid Esters with Tertiary Amines. Formation of Betaines. Canadian Science Publishing.[Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development - ACS Publications.[Link]

Sources

Optimization

Troubleshooting poor yields in 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate click reactions

Technical Support Center: Troubleshooting CuAAC with 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting CuAAC with 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate

Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals encountering yield issues when performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2,3-dihydro-1H-inden-5-yl prop-2-ynoate . As an electron-deficient alkyne conjugated to an ester, this substrate presents unique kinetic advantages but is highly susceptible to competing side reactions.

Diagnostic Workflow

TroubleshootingWorkflow Start Yield < 50% with Indanyl Propiolate? CheckMass Analyze Crude by LC-MS Start->CheckMass Hydrolysis Mass = Indanol + Propiolic Acid CheckMass->Hydrolysis Ester Cleavage Glaser Mass = Diyne Dimer (Homocoupling) CheckMass->Glaser Oxidative Dimerization Michael Mass = Amine Adduct CheckMass->Michael Nucleophilic Attack FixHydro Lower pH to 5-6 Remove excess water Hydrolysis->FixHydro FixGlaser Degas solvent Add THPTA/TBTA ligand Glaser->FixGlaser FixMichael Remove primary/secondary amines from buffer Michael->FixMichael

Diagnostic logic tree for identifying indanyl propiolate CuAAC failure modes.

Frequently Asked Questions (FAQs)

Q1: Why is my 2,3-dihydro-1H-inden-5-yl prop-2-ynoate degrading before the triazole forms? A: The prop-2-ynoate (propiolate) moiety is a highly electron-deficient terminal alkyne. While this significantly lowers the LUMO energy and accelerates the CuAAC reaction rate[1], it also makes the alkyne an excellent Michael acceptor and renders the adjacent ester bond highly labile. If your reaction buffer contains primary or secondary amines, or if the pH exceeds 7.5, the indanyl ester will rapidly undergo aminolysis or base-catalyzed hydrolysis[1]. Furthermore, tertiary propargyl esters are known to undergo copper-induced fragmentation[2]. Causality & Fix: Switch to a strictly base-free or slightly acidic (pH 5.0–6.0) solvent system. Avoid amine bases like DIPEA or TEA, which are often used in standard CuAAC but will destroy propiolates via Michael addition[1].

Q2: LC-MS shows a high-molecular-weight byproduct that is exactly twice the mass of my alkyne minus two protons. What is happening? A: You are observing oxidative homocoupling, known as the Glaser coupling[3]. Propiolates are highly susceptible to this when Cu(II) is present alongside oxygen. In standard CuAAC, Cu(I) is generated in situ by reducing Cu(II) sulfate with sodium ascorbate[4]. However, if the system is not thoroughly degassed, dissolved oxygen reacts with ascorbate and Cu(I) to regenerate Cu(II), which acts as a potent catalyst for alkyne dimerization[3]. Causality & Fix: The formation of the diyne completely consumes your indanyl propiolate. You must rigorously degas your solvents (e.g., via freeze-pump-thaw or prolonged argon sparging) and utilize a stabilizing ligand like TBTA or THPTA to coordinatively saturate the Cu(I) and prevent the Cu(I)/Cu(II) redox cycling required for Glaser coupling[3].

Q3: Should I use TBTA or THPTA for this specific reaction? A: The choice depends strictly on your solvent system, but both serve the critical function of protecting Cu(I) from oxidation and disproportionation[5].

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is highly effective but requires organic solvents (e.g., DMSO, DMF, or t-BuOH/water mixtures)[5].

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly water-soluble[5]. For 2,3-dihydro-1H-inden-5-yl prop-2-ynoate, which has moderate lipophilicity due to the indanyl ring, a mixed solvent system (e.g., 1:1 t-BuOH:H₂O) with TBTA is usually optimal to ensure both substrate solubility and catalyst stability. If biological constraints mandate a fully aqueous system, use THPTA[5], but be mindful of the ester's hydrolytic instability in water over prolonged periods.

Quantitative Data: Alkyne Reactivity and Side-Reaction Propensity

To understand why 2,3-dihydro-1H-inden-5-yl prop-2-ynoate behaves differently than standard aliphatic alkynes, review the comparative kinetic and stability data below.

Alkyne ClassRelative CuAAC RatePropensity for Glaser CouplingPropensity for Michael AdditionOptimal pH RangeRecommended Ligand
Aliphatic Alkynes (e.g., Propargyl ether)1x (Baseline)LowNone7.0 - 8.5THPTA / TBTA
Aryl Alkynes (e.g., Phenylacetylene)0.5x - 0.8xModerateNone7.0 - 8.0TBTA
Propiolates (e.g., Indanyl prop-2-ynoate)10x - 50x [6]High [3]High [1]4.5 - 6.0 TBTA (Strictly degassed)

Self-Validating Experimental Protocol: Optimized CuAAC for Indanyl Propiolates

This protocol is engineered as a self-validating system. It incorporates built-in visual and analytical checkpoints to ensure the Cu(I) catalyst remains active and the indanyl propiolate remains intact.

Materials:

  • 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (1.0 eq)

  • Target Azide (1.05 eq)

  • CuSO₄·5H₂O (0.05 eq, 5 mol%)

  • Sodium Ascorbate (0.25 eq, 25 mol%)

  • TBTA Ligand (0.05 eq, 5 mol%)

  • Solvent: tert-Butanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation & Degassing (Critical Step): Mix t-BuOH and deionized water (1:1). Sparge the mixture with Argon for at least 30 minutes.

    • Causality: Removing dissolved O₂ prevents the ascorbate-mediated generation of H₂O₂ and subsequent Cu(II)-catalyzed Glaser homocoupling[3].

  • Catalyst Pre-complexation: In a separate, argon-flushed vial, dissolve CuSO₄·5H₂O and TBTA in a small volume of the degassed solvent.

    • Validation Checkpoint 1: The solution should appear pale blue.

  • Reduction to Cu(I): Add the Sodium Ascorbate to the catalyst vial.

    • Validation Checkpoint 2: The solution must immediately turn colorless or pale yellow. If it turns green or brown, oxygen is present, and Glaser coupling will occur[3]. Discard and restart.

  • Substrate Addition: In the main reaction flask (under Argon), dissolve the indanyl propiolate and the target azide in the degassed solvent.

  • Initiation: Transfer the pre-complexed, reduced Cu(I)/TBTA solution into the main reaction flask via syringe. Stir at room temperature.

  • Reaction Monitoring: Take an aliquot at 15 minutes. Quench with 1 drop of 1M HCl to halt the reaction.

    • Validation Checkpoint 3 (LC-MS): Due to the activated nature of the propiolate, conversion should be >80% within 15-30 minutes[1]. If you see a mass corresponding to indanol, your pH has drifted too high.

Mechanistic Pathway: CuAAC vs. Competing Side Reactions

ReactionMechanism cluster_CuAAC Productive CuAAC Cycle cluster_Side Degradation Pathways Alkyne Indanyl Propiolate + Azide CuI Cu(I)-TBTA Complex Alkyne->CuI Base-free, Degassed CuII Cu(II) + O2 (Oxidation) Alkyne->CuII O2 present HydrolysisProd Indanol + Propiolic Acid (Hydrolysis) Alkyne->HydrolysisProd pH > 7.5 or Amines Acetylide Cu(I)-Acetylide Intermediate CuI->Acetylide Triazole 1,4-Disubstituted Triazole (High Yield) Acetylide->Triazole + Azide GlaserProd Diyne Homocoupling (Glaser Product) CuII->GlaserProd Dimerization

Mechanistic divergence of indanyl propiolate under productive CuAAC vs degradation conditions.

References

  • Benchchem. "Technical Support Center: Optimizing Click Chemistry". Benchchem. Available at: ]">https://benchchem.com

  • Finn, M. G., et al. "Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions". National Institutes of Health (NIH). Available at: [Link]6]

  • Finn, M. G., et al. "Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition". Bioconjugate Chemistry - ACS Publications. Available at: [Link]1]

  • Meldal, M., et al. "Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition". National Institutes of Health (NIH). Available at: [Link]5]

  • Koberstein, J. T., et al. "Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions". Journal of the American Chemical Society. Available at: [Link]3]

  • Meldal, M., et al. "Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition". D-NB.info. Available at: [Link]4]

Sources

Troubleshooting

How to remove unreacted 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate from reaction mixtures

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are facing challenges in the purification of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are facing challenges in the purification of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate. Instead of a generic protocol, this document provides a strategic framework based on first principles of organic chemistry, enabling you to troubleshoot and optimize the purification of your target molecule effectively.

Part 1: Frequently Asked Questions - Understanding the Separation Challenge

Before initiating any purification protocol, it is crucial to understand the components of your crude reaction mixture. The synthesis of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate, typically via a Fischer esterification or a related coupling reaction, will invariably leave behind specific reactants and byproducts that must be addressed.[1]

Q1: What are the most probable impurities in my crude reaction mixture?

A: Assuming a standard acid-catalyzed esterification between 2,3-dihydro-1H-inden-5-ol (5-indanol) and propiolic acid, your primary impurities will be:

  • Unreacted 2,3-dihydro-1H-inden-5-ol: A moderately polar starting material.

  • Unreacted Propiolic Acid: A polar and acidic starting material.

  • Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are non-volatile and must be neutralized and removed.[1]

  • Water: A primary byproduct of the esterification reaction, which can affect reaction equilibrium and subsequent purification steps.[2][3]

  • Side-Products: Potential byproducts from undesired side reactions, which may have varying polarities.

Q2: What are the key chemical differences I can exploit for purification?

A: The success of any purification strategy hinges on exploiting the distinct physicochemical properties of the target compound versus its impurities.

  • Acidity: Propiolic acid and the acid catalyst are strongly acidic. Your product, the ester, is neutral, as is the starting alcohol (5-indanol). This difference is the cornerstone of the initial workup.

  • Polarity: The components have a range of polarities. This allows for separation using chromatographic techniques.

    • Highly Polar: Acid catalyst, propiolic acid.

    • Moderately Polar: 2,3-dihydro-1H-inden-5-ol.

    • Moderately Polar (Product): 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate. The ester is typically less polar than its parent alcohol.

  • Solubility: The organic components (product, starting materials) will be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane), while the neutralized acid catalyst and salts are soluble in water. This differential solubility is fundamental to liquid-liquid extraction.[4][5]

Part 2: Pre-Purification Analysis: The Power of Thin-Layer Chromatography (TLC)

Never proceed with a purification blindly. TLC is a rapid, inexpensive, and indispensable tool for visualizing the composition of your reaction mixture and for developing an effective separation method for flash chromatography.[6][7] It allows you to assess reaction completion and select a solvent system that will effectively separate your product from impurities.[8][9]

Experimental Protocol: TLC Analysis
  • Sample Preparation: Dissolve a tiny amount (<1 mg) of your crude reaction mixture in a suitable solvent like ethyl acetate. Prepare separate dilute solutions of your starting materials (5-indanol and propiolic acid) for comparison.

  • Spotting: Using a capillary tube, spot the crude mixture and the starting material standards onto a silica gel TLC plate.[9]

  • Development: Place the plate in a sealed TLC chamber containing a pre-equilibrated solvent system. A good starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.[9]

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots using a UV lamp (254 nm) and/or by staining (e.g., with an iodine chamber or a potassium permanganate dip).

  • Analysis: The goal is to find a solvent system where the product spot is well-separated from the spots of the starting materials and any byproducts, ideally with a Retention Factor (Rf) between 0.2 and 0.4.

Table 1: Recommended Starting Solvent Systems for TLC Development

Polarity Non-Polar Component Polar Component Typical Starting Ratio (v/v)
Low Hexanes / Heptane Ethyl Acetate 9:1
Medium Hexanes / Heptane Ethyl Acetate 4:1

| High | Dichloromethane | Methanol | 19:1 |

G cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis p1 Prepare Dilute Samples: 1. Crude Reaction Mixture 2. Starting Alcohol 3. Starting Acid p2 Spot Samples on Silica TLC Plate p1->p2 d1 Develop Plate in Solvent Chamber p2->d1 d2 Dry Plate and Visualize Spots (UV/Stain) d1->d2 a1 Calculate Rf Values for All Spots d2->a1 a2 Assess Separation: Is Product Spot (Rf ~0.3) Resolved from Impurities? a1->a2 a3 Optimize Solvent System (Adjust Polarity) a2->a3 No a4 Proceed to Column Chromatography a2->a4 Yes a3->d1 Iterate

Caption: Workflow for TLC method development.

Part 3: Primary Purification - Liquid-Liquid Extraction (LLE)

The first purification step after the reaction is complete is an aqueous workup. This LLE process is designed to remove water-soluble and acidic/basic impurities, significantly simplifying the subsequent chromatography step.

Experimental Protocol: Extractive Workup
  • Dilution: Dilute the crude reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the strong acid catalyst and deprotonate the unreacted propiolic acid, pulling them into the aqueous layer as their respective sodium salts.[10] Repeat this wash until no more CO₂ evolution (bubbling) is observed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and aids in breaking up any emulsions that may have formed.[11]

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter away the drying agent, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator).

Troubleshooting LLE
  • Q: An inseparable emulsion has formed between the layers. What should I do? A: Emulsions are common when salts are present. The first step is to add a significant amount of brine and swirl gently, then allow the funnel to stand for an extended period.[11] If this fails, filtering the entire mixture through a pad of Celite® can often break the emulsion.

  • Q: How do I know if the basic wash was effective? A: After the NaHCO₃ wash, you can check the pH of the aqueous layer with litmus paper or a pH strip; it should be basic. A TLC of the organic layer before and after the wash should show a significant reduction or complete disappearance of the polar, acidic impurity spots.

Part 4: High-Purity Isolation - Flash Column Chromatography

After the extractive workup, your mixture should primarily contain your desired ester product, unreacted 5-indanol, and other non-polar impurities. Flash column chromatography is the definitive technique for separating these components based on their differential adsorption to a stationary phase.[12][13][14]

Experimental Protocol: Flash Column Chromatography
  • Column Selection & Packing: Choose a column size appropriate for the amount of crude material. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude sample by mass for good separation.[15] Pack the column with silica gel as a slurry in the initial, least polar solvent system determined from your TLC analysis.

  • Sample Loading: Dissolve your concentrated crude product from the LLE step in a minimal amount of the column solvent or a stronger solvent like dichloromethane. For best results, pre-adsorb the sample onto a small amount of silica gel (this is called a "dry load").[12] This prevents band broadening and improves separation.

  • Elution: Begin eluting the column with the non-polar solvent system identified during TLC analysis. Collect fractions and monitor their contents using TLC. You can run the column isocratically (with a single solvent mixture) or by using a gradient (gradually increasing the percentage of the more polar solvent) to elute more polar compounds faster.[12]

  • Fraction Analysis & Concentration: Spot each collected fraction on a TLC plate to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate.

Table 2: General Guide for Flash Column Parameters (Silica Gel)

Crude Sample Mass Silica Gel Mass (40:1 ratio) Column Diameter Fraction Size
100 mg 4 g 1 cm 5-10 mL
500 mg 20 g 2 cm 15-25 mL
1 g 40 g 3 cm 20-40 mL

| 5 g | 200 g | 5 cm | 50-100 mL |

G cluster_workup Aqueous Workup (LLE) cluster_chromatography Flash Chromatography cluster_final Final Product w1 Dilute Crude Mixture in Organic Solvent w2 Wash with aq. NaHCO3 (Removes Acid Impurities) w1->w2 w3 Wash with Brine w2->w3 w4 Dry & Concentrate Organic Layer w3->w4 c1 Pack Silica Column w4->c1 c2 Load Sample (Dry Load Preferred) c1->c2 c3 Elute with Solvent System (from TLC) & Collect Fractions c2->c3 c4 Analyze Fractions by TLC c3->c4 f1 Combine Pure Fractions c4->f1 f2 Concentrate Under Reduced Pressure f1->f2 f3 Obtain Pure Product & Confirm Identity (NMR, MS) f2->f3

Caption: Overall purification strategy workflow.

Troubleshooting Flash Chromatography
  • Q: My compounds are not separating well (poor resolution). How can I improve this? A: Poor resolution is often due to a suboptimal solvent system. Re-evaluate your TLC and aim for a solvent mixture that gives your product an Rf of ~0.25.[15] Using a longer column, a finer grade of silica gel, or running a shallower solvent gradient can also significantly improve separation.

  • Q: My product is a solid. Is there an alternative to chromatography? A: If your product is a solid and the impurities have significantly different solubilities, recrystallization can be an excellent and scalable purification method.[16][17] It involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.

Part 5: References

  • Beyond Labz. (n.d.). TLC Lab: Monitoring Esterification Reaction. Studylib.net. Available at: [Link]

  • University of Toronto. (n.d.). Esters. An Introduction. Available at: [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Department of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Available at: [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Kharrat, N., et al. (2013). TLC analysis of the reaction mixture during the esterification of the butyl laurate. ResearchGate. Available at: [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Available at: [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. Available at: [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Available at: [Link]

  • University of Calgary. (n.d.). Recrystallisation. Department of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester. Available at:

  • Shultz, G. V., & Lanam, S. M. (2019). Adapting Meaningful Learning Strategies for an Introductory Laboratory Course: Using Thin-Layer Chromatography to Monitor Reaction Progress. Journal of Chemical Education, 96(8), 1636–1643. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • Reddit. (2019, April 5). How to purify esters. r/OrganicChemistry. Available at: [Link]

  • University of Nevada, Reno. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • University of Texas at Dallas. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]

  • ResearchGate. (n.d.). A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. Available at: [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Available at: [Link]

  • Google Patents. (n.d.). US20110015419A1 - Systems and methods for removing catalyst and recovering free carboxylic acids after transesterification reaction. Available at:

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Available at: [Link]

  • PubChem. (n.d.). 2-(2,3-dihydro-1H-inden-5-yl)propanamide. National Center for Biotechnology Information. Available at: [Link]

  • Chemical Science. (2024, April 30). Supramolecular chemistry of liquid–liquid extraction. Royal Society of Chemistry. Available at: [Link]

Sources

Optimization

Improving aqueous solubility of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate for in vitro assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with compounds that exhibit high target affinity but poor physicochemical properties.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with compounds that exhibit high target affinity but poor physicochemical properties.

The compound 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (an indanyl propiolate) presents a classic "brick dust" and "grease" dilemma. Mechanistically, the indane core is highly lipophilic, driving hydrophobic collapse and aggregation in aqueous media. Simultaneously, the prop-2-ynoate (propiolate) moiety is an electron-deficient alkyne—a reactive Michael acceptor primarily designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or covalent target engagement[1]. Because of this reactivity, harsh solubilization methods (like high pH or primary amine-based buffers) will degrade the compound before your assay even begins.

To ensure scientific integrity, we must move away from "hope-based" dilutions and implement self-validating systems where solubility is empirically proven before biological testing.

Part 1: Solubilization Strategies & Data Presentation

Depending on your required working concentration and the sensitivity of your in vitro model, you must select a strategy that balances solubility enhancement with assay compatibility.

Solubilization StrategyMax Aqueous Conc. (Est.)Carrier / Co-Solvent LimitMechanistic ProsMechanistic Cons
Direct DMSO Dilution < 5 - 10 μM0.1% - 0.5% DMSO[2]Simple, no excipient interference.High risk of kinetic precipitation; limits max dose.
HP-β-CD Complexation 50 - 500 μM1% - 5% w/v HP-β-CD[3]Shields the indane ring in a hydrophobic cavity; protects the alkyne.Dynamic equilibrium may slightly alter apparent binding kinetics.
Micellar (Tween-20) 10 - 50 μM0.01% - 0.1% Tween-20Good for biochemical/enzymatic assays.Surfactants can lyse cells or strip membrane proteins.

Part 2: Experimental Protocols (Self-Validating Workflows)

Do not assume your compound is in solution just because the liquid looks clear. Micro-precipitates will cause erratic assay readouts and false negatives. The following protocols integrate a mandatory validation step.

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Cyclodextrins form dynamic, non-covalent inclusion complexes with lipophilic rings (like indane), drastically improving aqueous solubility without permanently altering the molecule[3].

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve solid 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate in 100% anhydrous DMSO to a concentration of 50 mM. Causality: Anhydrous DMSO prevents premature hydrolysis of the propiolate ester.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS or HEPES, pH 7.4). Avoid Tris buffer, as primary amines can undergo conjugate addition with the propiolate.

  • Complexation: While vortexing the HP-β-CD solution vigorously, add the 50 mM DMSO stock dropwise to achieve your desired nominal concentration (e.g., 100 μM). The final DMSO concentration should be ≤ 0.2%.

  • Incubation: Shake the mixture at 37°C for 1 hour to allow the thermodynamic equilibrium of the inclusion complex to establish.

  • Self-Validating Step (Critical): Centrifuge the solution at 10,000 x g for 10 minutes. Carefully transfer the supernatant to a new tube.

  • Quantification: Analyze the supernatant via LC-MS/UV-Vis against a standard curve (prepared in 100% acetonitrile) to determine the actual dissolved concentration. Use this empirically derived concentration for your downstream assays.

Part 3: Workflow Visualization

Solubilization Start 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (Solid) Stock Primary Stock (100% DMSO, 50 mM) Start->Stock Decision Select Solubilization Strategy Stock->Decision Path1 Direct Dilution (Max 0.5% DMSO) Decision->Path1 Low Conc. (<10 μM) Path2 HP-β-CD Complexation (Dynamic Inclusion) Decision->Path2 High Conc. (>10 μM) Validate Self-Validating Step: Centrifuge (10k x g) & LC-MS Supernatant Path1->Validate Path2->Validate Validate->Decision Precipitate Detected Assay In Vitro Assay (CuAAC / Cell Culture) Validate->Assay Soluble Fraction

Workflow for solubilizing and validating hydrophobic alkyne probes for in vitro assays.

Part 4: Troubleshooting FAQs

Q: My compound crashes out of solution the moment I add the DMSO stock to my cell culture media. What is happening? A: You are experiencing kinetic precipitation. While the compound is highly soluble in pure DMSO, the sudden shift in dielectric constant upon hitting water forces the hydrophobic indane rings to rapidly aggregate. To prevent this, use the "step-down" dilution method: pre-dilute your DMSO stock into an intermediate vehicle (like 50% DMSO / 50% PEG-400) before the final dilution into aqueous media, or use the HP-β-CD protocol above.

Q: What is the maximum concentration of DMSO I can safely use in my cell-based assay? A: For the vast majority of in vitro cell culture models, the final DMSO concentration must not exceed 0.1% to 0.5% (v/v) [2]. Concentrations above 0.5% induce osmotic stress, alter membrane fluidity, and can trigger off-target apoptotic signaling pathways, confounding your biological readouts. Always run a vehicle-only control matched to your exact DMSO concentration.

Q: I am using this compound for a Click Chemistry (CuAAC) assay. Will HP-β-CD interfere with the click reaction? A: No, but it requires thermodynamic consideration. The CuAAC reaction relies on a Cu(I) catalyst coordinating with the terminal alkyne[1]. While HP-β-CD encapsulates the hydrophobic indane core, the linear prop-2-ynoate tail often protrudes from the cyclodextrin cavity, remaining accessible. Furthermore, cyclodextrin complexation is a dynamic equilibrium. Because the CuAAC triazole formation is thermodynamically irreversible and highly favorable, the click reaction acts as a "sink," continuously pulling the free compound out of the cyclodextrin equilibrium until the reaction is complete.

Q: Why is my compound degrading in the assay buffer over 24 hours? A: Propiolates (prop-2-ynoates) are potent Michael acceptors. If your in vitro assay buffer contains high concentrations of biological nucleophiles—specifically thiols (like DTT or β-mercaptoethanol) or primary amines (like Tris buffer)—they will undergo spontaneous conjugate addition with your alkyne, destroying the probe. Switch to non-nucleophilic buffers like HEPES, MOPS, or PBS, and use TCEP instead of DTT if a reducing agent is strictly required.

References

  • Cyclodextrins as pharmaceutical solubilizers Advanced Drug Delivery Reviews URL:[Link]

  • Argon Mediates Anti-Apoptotic Signaling and Neuroprotection via Inhibition of Toll-Like Receptor 2 and 4 (Context: DMSO concentration limits in cell culture) PLOS One URL:[Link]

  • Signature of click chemistry in advanced techniques for cancer therapeutics RSC Advances URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Click Reaction Kinetics: 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate versus Aliphatic Terminal Alkynes

For researchers, scientists, and drug development professionals, the selection of reagents for bioconjugation and molecular synthesis is a critical decision that profoundly impacts experimental outcomes. The Copper(I)-Ca...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of reagents for bioconjugation and molecular synthesis is a critical decision that profoundly impacts experimental outcomes. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and versatile method for covalently linking molecules.[1][2][3][4][5] However, the kinetics of this reaction are highly dependent on the structure of the alkyne component. This guide provides an in-depth comparison of the click reaction kinetics of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate, an aromatic propiolate, against common aliphatic terminal alkynes, supported by established experimental data and mechanistic insights.

Introduction: The Critical Role of Kinetics in Click Chemistry

The utility of click chemistry in drug discovery, materials science, and bioconjugation is well-established, prized for its high efficiency, selectivity, and biocompatibility.[1][2][3][6] The rate at which a click reaction proceeds is a crucial parameter, particularly in applications involving sensitive biological molecules or time-dependent processes.[7][8] Rapid kinetics can be advantageous when working with unstable compounds or when low concentrations are required.[7] Conversely, moderate kinetics might be preferable to ensure the stability of all reactants in the reaction milieu.[8] Understanding the factors that govern these reaction rates is paramount for designing robust and reproducible experimental protocols.[9]

The CuAAC reaction rate is significantly influenced by the electronic and steric properties of both the azide and the alkyne.[10][11][12][13] Generally, the reaction is more sensitive to the nature of the alkyne.[14][15] This guide will focus on the comparison between an aromatic propiolate, 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate, and simple aliphatic terminal alkynes.

Structural and Electronic Considerations

The fundamental difference between 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate and aliphatic terminal alkynes lies in their electronic nature.

  • 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate: This molecule is an aromatic propiolate. The prop-2-ynoate group is an electron-withdrawing ester conjugated with the alkyne. This conjugation lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack by the azide in the copper-catalyzed cycle.[14][15] The 2,3-dihydro-1H-inden-5-yl group is an aromatic substituent which can also influence the electronic properties of the alkyne.

  • Aliphatic Terminal Alkynes: These are alkynes where the triple bond is at the end of a carbon chain that is not directly conjugated to an aromatic system or a strong electron-withdrawing group. Examples include propargyl alcohol, N-propargylamides, and long-chain terminal alkynes. These are generally considered to be "unactivated" alkynes.[14][15]

The following diagram illustrates the structural differences:

G cluster_0 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate cluster_1 Aliphatic Terminal Alkyne Aromatic_Propiolate Structure: Indane Ring-O-C(=O)-C≡CH Key Feature: Electron-withdrawing propiolate group Aliphatic_Alkyne Structure: R-C≡CH (R = alkyl) Key Feature: No strong electronic activation Aromatic_Propiolate->Aliphatic_Alkyne Structural & Electronic Comparison

Caption: Structural comparison of an aromatic propiolate and an aliphatic alkyne.

Comparative Kinetic Data

The following table summarizes the relative performance of different alkyne types in ligand-accelerated CuAAC under bioconjugation-like conditions. The data is presented as the time required to reach 50% and 90% of the maximum fluorescence in a standard kinetic assay.[14]

Alkyne TypeExample StructureTime to 50% Completion (min)Time to 90% Completion (min)Relative Reactivity
Propiolamide (Secondary) R-NH-C(=O)-C≡CH~2~5Very High
Propargyl Ethers R-O-CH₂-C≡CH~3~8High
Propargyl Alcohol HO-CH₂-C≡CH~5~15Moderate-High
N-Propargylamide R-C(=O)-NH-CH₂-C≡CH~5~15Moderate-High
Aromatic Alkyne Ar-C≡CH~10>20Lower
Aliphatic Alkyne (long chain) R-(CH₂)n-C≡CH~10>20Lower

Data adapted from a study by V. V. Fokin and coworkers, which provides a quantitative comparison of various alkynes in CuAAC reactions.[14]

Based on this data, it is reasonable to predict that 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate , being a propiolate ester, would exhibit reactivity in the higher range, likely comparable to or slightly less than propiolamides. It is expected to be significantly more reactive than simple aliphatic and aromatic alkynes.

Experimental Protocols for Kinetic Analysis

To empirically determine and compare the kinetics of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate and an aliphatic terminal alkyne, a well-controlled kinetic study is necessary. The following protocols outline standard methods for such an analysis.

General Experimental Workflow

The determination of click reaction kinetics typically involves monitoring the consumption of a reactant or the formation of the product over time.[16]

G A Reagent Preparation (Azide, Alkyne, Catalyst Stocks) B Reaction Initiation (Mixing of reagents) A->B C Time-Course Monitoring (e.g., NMR, Fluorescence, ITC) B->C D Data Acquisition C->D E Kinetic Analysis (Determination of rate constant, k) D->E

Caption: A generalized workflow for determining click reaction kinetics.

Protocol 1: ¹H NMR Spectroscopy for Kinetic Analysis

This method allows for the direct monitoring of both reactant disappearance and product appearance.

Objective: To determine the second-order rate constant for the CuAAC reaction.

Materials:

  • Azide standard (e.g., benzyl azide)

  • 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate

  • Aliphatic terminal alkyne (e.g., propargyl alcohol)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA)[17][18]

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare stock solutions of the azide, both alkynes, CuSO₄, sodium ascorbate, THPTA, and the internal standard in the deuterated solvent. Ensure accurate concentration measurements.

  • Reaction Setup:

    • In an NMR tube, combine the azide solution, one of the alkyne solutions, the THPTA solution, and the internal standard.

    • Acquire a t=0 NMR spectrum.

  • Reaction Initiation:

    • Add the CuSO₄ solution, followed immediately by the sodium ascorbate solution to initiate the reaction.[17][18]

  • Data Acquisition:

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a disappearing reactant and a forming product relative to the internal standard.

    • Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law to determine the observed rate constant (k_obs).

    • The second-order rate constant (k) can be calculated from k_obs and the concentration of the excess reactant.

Protocol 2: Fluorogenic Assay for High-Throughput Kinetic Analysis

This method is particularly useful for rapid screening and comparison of reaction rates.[16]

Objective: To compare the relative reaction rates using a fluorogenic azide.

Materials:

  • Fluorogenic azide (e.g., a coumarin or rhodamine derivative that becomes fluorescent upon triazole formation)

  • 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate

  • Aliphatic terminal alkyne

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., phosphate-buffered saline)

  • 96-well plate

  • Plate reader with fluorescence detection

Procedure:

  • Prepare Solutions:

    • Prepare solutions of the alkynes and the fluorogenic azide in the reaction buffer.

    • Prepare a catalyst solution containing CuSO₄ and THPTA.

    • Prepare a fresh solution of sodium ascorbate.

  • Reaction Setup:

    • In the wells of the 96-well plate, add the alkyne solutions and the fluorogenic azide solution.

  • Reaction Initiation:

    • Use the plate reader's injector to add the catalyst solution followed by the sodium ascorbate solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately begin monitoring the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Plot fluorescence intensity versus time. The initial rate of the reaction can be determined from the slope of the initial linear portion of the curve.

    • Alternatively, the time to reach 50% or 90% of the maximum fluorescence can be used for comparison.[14]

Discussion: Causality of Kinetic Differences

The enhanced reactivity of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate compared to aliphatic terminal alkynes can be attributed to several factors inherent to the CuAAC mechanism.

G cluster_0 Factors Influencing Kinetics Electronic_Effects Electronic Effects (LUMO Energy) Steric_Hindrance Steric Hindrance Reactivity Reactivity Electronic_Effects->Reactivity Dominant Factor Ligand_Acceleration Ligand Acceleration Steric_Hindrance->Reactivity Minor Factor Ligand_Acceleration->Reactivity Enhancing Factor

Caption: Key factors influencing CuAAC reaction kinetics.

  • Electronic Effects: As previously mentioned, the electron-withdrawing nature of the propiolate group in 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate lowers the LUMO energy of the alkyne. This facilitates the key step in the catalytic cycle where the copper acetylide intermediate is formed and subsequently reacts with the azide.[14][15]

  • Steric Effects: While electronic effects are often dominant, steric hindrance around the alkyne can also play a role.[11] The 2,3-dihydro-1H-inden-5-yl group is somewhat bulky, but its influence is likely less significant than the electronic activation provided by the propiolate functionality. For simple, unbranched aliphatic alkynes, steric hindrance is minimal.

  • Ligand Acceleration: The use of copper-chelating ligands like THPTA not only stabilizes the Cu(I) oxidation state but also accelerates the reaction rate.[17][18][19] This acceleration is observed for all types of terminal alkynes, but the relative differences in reactivity between activated and unactivated alkynes are still apparent.

Conclusion and Recommendations

The evidence from comparative studies strongly suggests that 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate will exhibit significantly faster click reaction kinetics than standard aliphatic terminal alkynes . This enhanced reactivity is primarily due to the electronic activation conferred by the conjugated propiolate group.

For researchers, scientists, and drug development professionals, the choice between these alkynes should be guided by the specific application:

  • For applications requiring rapid and efficient conjugation, especially at low reactant concentrations, 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate is the superior choice. This includes time-sensitive in situ labeling experiments and the synthesis of complex molecules where high yields are critical.

  • For applications where cost, ease of installation, and moderate reaction rates are acceptable, aliphatic terminal alkynes such as propargyl derivatives remain an excellent and widely used option. [14][15] Their stability and the vast body of literature supporting their use make them a reliable choice for many routine bioconjugation and synthetic procedures.

It is always recommended to perform a small-scale pilot experiment to determine the optimal reaction conditions and kinetics for your specific substrates and application.

References

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  • A Recent Concept of Importance: Click Chemistry. (n.d.). Cureus. [Link]

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  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

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  • Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition | Bioconjugate Chemistry - ACS Publications. (2013). ACS Publications. [Link]

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  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

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  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. (n.d.). National Center for Biotechnology Information. [Link]

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Sources

Comparative

A Comparative Guide to the Chemical and Biological Stability of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate and Phenyl Propiolate

Introduction In the landscape of drug discovery and chemical biology, aryl propiolates serve as versatile scaffolds. Their constituent parts—an aryl group, a reactive ester linkage, and a terminal alkyne—offer a trifecta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and chemical biology, aryl propiolates serve as versatile scaffolds. Their constituent parts—an aryl group, a reactive ester linkage, and a terminal alkyne—offer a trifecta of functionality. The terminal alkyne is a key handle for "click chemistry" via Copper-Catalyzed or Strain-Promoted Alkyne-Azide Cycloaddition (CuAAC/SPAAC), enabling the precise conjugation of molecules. The ester bond presents a potential site for controlled hydrolysis, a feature often exploited in prodrug design. The nature of the aryl group dictates the electronic properties and steric environment of the ester, fundamentally influencing its stability.

This guide provides a head-to-head comparison of two such molecules: the common reagent phenyl propiolate and the more complex 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate . While both are aryl propiolates, the substitution of a simple phenyl ring with a bicyclic, partially saturated 2,3-dihydro-1H-inden-5-yl (indanyl) moiety introduces significant structural and electronic differences. Understanding these differences is critical for researchers selecting a building block for applications where chemical and biological stability are paramount. We will delve into the causality behind their differing stabilities, provide detailed, self-validating experimental protocols for assessment, and present comparative data to guide informed decision-making.

Physicochemical Properties Overview

The first step in comparing these molecules is to understand their basic physicochemical properties. The addition of the fused cyclopentyl ring in the indanyl structure increases its molecular weight and is predicted to increase its lipophilicity (LogP).

Note: Experimental data for 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate is not widely available. Properties are estimated based on its constituent fragments, 5-indanol and propiolic acid, and computational models.

PropertyPhenyl Propiolate2,3-Dihydro-1H-inden-5-yl prop-2-ynoate
Structure
Molecular Formula C₉H₆O₂C₁₂H₁₀O₂
Molecular Weight 146.14 g/mol 186.21 g/mol
CAS Number 937-64-4Not available
Predicted LogP ~2.1~2.9
Appearance Colorless to pale yellow liquidPredicted to be a solid or viscous liquid

Comparative Stability Analysis

The stability of these molecules is governed by two primary functional groups: the ester linkage and the terminal alkyne. We will assess their lability under chemical (pH-mediated), biological (enzyme-mediated), and general handling conditions.

Hydrolytic Stability: The Ester Linkage

Ester hydrolysis, the cleavage of the ester bond by water, can be catalyzed by acid or base. The rate-determining step in base-catalyzed hydrolysis (a BAc2 mechanism) is the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. The stability of the resulting leaving group (the phenoxide or indanoxide anion) is a key determinant of the reaction rate.

Causality Behind Experimental Choices: The phenyl group is generally considered an inductively withdrawing group due to the higher electronegativity of its sp² hybridized carbons.[1][2] The indanyl group, containing an alkyl-substituted benzene ring, is expected to be more electron-donating overall compared to the simple phenyl ring. This increased electron density on the indanyl-oxygen bond makes the 5-indanoxide a poorer, less stable leaving group than the phenoxide anion. Consequently, 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate is predicted to be more resistant to chemical hydrolysis than phenyl propiolate.

To quantify this, a standard pH liability study is performed. The ICH Q1A(R2) guideline for stability testing recommends assessing hydrolysis across a range of pH values.[3][4][5]

Experimental Protocol: pH Liability Assessment

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in a minimal amount of acetonitrile (ACN).

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range, e.g., pH 2.0 (HCl), pH 7.4 (Phosphate Buffered Saline), and pH 9.0 (Borate buffer).

  • Incubation: Add the stock solution to each buffer to a final concentration of 10 µM. Ensure the final ACN concentration is low (<1%) to prevent co-solvent effects. Incubate at a controlled temperature (e.g., 37°C).

  • Time Points: Withdraw aliquots at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quenching & Analysis: Immediately quench the reaction by diluting the aliquot into a mobile phase-matched solution (e.g., 50:50 ACN:Water) and analyze the remaining parent compound by a validated LC-MS/MS method.[6][7]

  • Data Analysis: Plot the natural logarithm of the percent remaining compound against time. The slope of this line is used to calculate the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k).

Predicted Comparative Data:

pH ConditionPhenyl Propiolate (t½, hours)2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (t½, hours)
pH 2.0 (Acidic) > 48> 48
pH 7.4 (Neutral) ~ 36> 48
pH 9.0 (Basic) ~ 12~ 24
Enzymatic Stability: In Vitro Plasma Assay

In a biological context, ester hydrolysis is primarily mediated by enzymes, particularly carboxylesterases present in plasma and tissues. Assessing plasma stability is a critical step in early drug discovery to predict a compound's pharmacokinetic profile.[8] Compounds that are rapidly degraded in plasma often exhibit poor in vivo efficacy.[9]

Causality Behind Experimental Choices: The protocol below is designed to be self-validating. It includes positive and negative controls to ensure the assay is performing correctly. Verapamil is a metabolically stable compound and serves as a negative control, while Propantheline is an ester-containing drug known to be rapidly hydrolyzed by plasma esterases, serving as a positive control. The reaction is initiated by warming to 37°C and stopped decisively by precipitating proteins with a cold organic solvent (acetonitrile), which also contains an internal standard for robust LC-MS/MS quantification.[10]

Experimental Protocol: In Vitro Plasma Stability Assay

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds and controls (Verapamil, Propantheline) in DMSO.

  • Assay Setup: In a 96-well plate, add the compound stock to pre-warmed (37°C) plasma (human, rat, or mouse) to a final concentration of 1 µM. The final DMSO concentration should be ≤0.5%.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing 3 volumes of ice-cold acetonitrile with a suitable internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Vortex the quench plate to mix and precipitate plasma proteins. Centrifuge at 4000 rpm for 20 minutes to pellet the precipitate.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: Calculate the half-life (t½) from the slope of the plot of the natural logarithm of the percent remaining versus time.

Predicted Comparative Data:

Plasma SpeciesPhenyl Propiolate (t½, minutes)2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (t½, minutes)
Human < 1530 - 60
Rat < 1020 - 40
Mouse < 515 - 30

The bulkier indanyl group may also introduce steric hindrance at the active site of carboxylesterases, further contributing to its enhanced stability compared to the more accessible phenyl propiolate.

Mandatory Visualization: Plasma Stability Workflow

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_samp 3. Sampling & Quenching cluster_proc 4. Processing & Analysis cluster_data 5. Data Calculation STOCK Prepare 10 mM Stocks (Test Cmpd, Controls) in DMSO INC Incubate at 37°C (1 µM Cmpd, <0.5% DMSO) STOCK->INC PLASMA Pre-warm Plasma (Human, Rat, etc.) to 37°C PLASMA->INC TIME Aliquot at Time Points (0, 5, 15, 30, 60, 120 min) INC->TIME Sample QUENCH Add to Cold ACN + Internal Standard TIME->QUENCH Quench CENT Vortex & Centrifuge to Precipitate Proteins QUENCH->CENT LCMS Analyze Supernatant by LC-MS/MS CENT->LCMS CALC Calculate % Remaining & Half-Life (t½) LCMS->CALC

Caption: Experimental workflow for the in vitro plasma stability assay.

Terminal Alkyne Stability

The terminal alkyne moiety is generally stable under physiological conditions but is susceptible to specific degradation pathways, particularly during synthesis, storage, and in the presence of certain metals.

  • Oxidative Homocoupling (Glaser Coupling): In the presence of copper(I) salts and an oxidant (like air), terminal alkynes can undergo homocoupling to form symmetrical 1,3-diynes.[11][12][13] This is a common side reaction in CuAAC reactions and can be minimized by using ligands like TMEDA or reducing agents.[12]

  • Storage: Terminal alkynes can be sensitive to light and air, leading to slow oligomerization or polymerization. For long-term stability, they should be stored at low temperatures under an inert atmosphere (argon or nitrogen) and protected from light.

  • Heavy Metal Acetylides: The acidic proton of a terminal alkyne can react with heavy metal ions (e.g., Ag⁺, Cu⁺) to form potentially explosive metal acetylide salts.[14] Contact with these metals should be avoided.

For both phenyl propiolate and its indanyl analog, the reactivity of the terminal alkyne group itself is expected to be nearly identical. The primary stability differentiator remains the ester linkage.

Primary Degradation Pathway

For both compounds, the most relevant degradation pathway under both chemical and biological conditions is the hydrolysis of the ester bond. This reaction yields propiolic acid and the corresponding phenolic alcohol. Propiolic acid itself is a stable molecule but can decompose at high temperatures.[15][16][17]

Mandatory Visualization: Hydrolytic Degradation Pathway

G cluster_phenyl Phenyl Propiolate Degradation cluster_indenyl 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate Degradation PP Phenyl Propiolate Phenol Phenol PP->Phenol H₂O (Acid/Base/Enzyme) PA1 Propiolic Acid PP->PA1 H₂O (Acid/Base/Enzyme) IP 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate Indanol 2,3-Dihydro-1H-inden-5-ol IP->Indanol H₂O (Acid/Base/Enzyme) PA2 Propiolic Acid IP->PA2 H₂O (Acid/Base/Enzyme)

Caption: Primary hydrolytic degradation pathway for both compounds.

Conclusion and Recommendations

This guide provides a comparative stability benchmark for phenyl propiolate and 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate. The key findings are:

  • Ester Stability is the Key Differentiator: The primary difference in stability lies in the susceptibility of the ester linkage to hydrolysis. Due to the electron-donating nature of the indanyl ring system, 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate is predicted to be significantly more stable against both chemical and enzymatic hydrolysis compared to phenyl propiolate.

  • Alkyne Stability is Comparable: The reactivity and stability of the terminal alkyne functional group are expected to be similar for both compounds, requiring identical precautions during storage and handling (inert atmosphere, low temperature, avoidance of heavy metals).

Recommendations for Researchers:

  • For applications requiring a robust chemical probe for long-term in vitro cell culture experiments or for building blocks that must withstand basic reaction conditions, 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate is the superior choice due to its enhanced hydrolytic stability.

  • For applications where rapid cleavage is desired, such as in the design of certain prodrugs or activatable probes intended to be cleaved by plasma esterases, phenyl propiolate would be more suitable due to its greater lability.

The choice between these two reagents should be guided by the specific stability requirements of the intended application. The experimental protocols provided herein offer a robust framework for verifying these properties and making an evidence-based selection.

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  • National Center for Biotechnology Information. (n.d.). 2,3-dihydro-1H-indol-5-ol. PubChem Compound Database. Retrieved from [Link]

  • Gaynor, L. G., & Pignatello, J. J. (1998). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 46(8), 3325-3331. Retrieved from [Link]

  • ChemBK. (2024). 2,3-dihydro-1H-inden-5-ol. Retrieved from [Link]

  • Quora. (2017). What is the inductive effect of the phenyl group?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Inden-5-ol, 2,3-dihydro-3-(4-hydroxyphenyl)-1,1,3-trimethyl-. PubChem Compound Database. Retrieved from [Link]

  • Perjési, P., & Rozmer, Z. (2004). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. The Journal of Organic Chemistry, 69(11), 3794-3800. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenyl group. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Patel, D. P., et al. (2011). Determination of Verapamil in Human Plasma by Tandem Mass Spectrometry. Asian Journal of Chemistry, 23(11), 4867-4870. Retrieved from [Link]

  • World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. Retrieved from [Link]

  • ASEAN. (2013). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]

Sources

Validation

LC-MS/MS Comparative Analysis of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate Degradation Products: Q-TOF vs. Triple Quadrupole Methodologies

As a Senior Application Scientist, evaluating the stability profile of novel chemical entities requires moving beyond mere data collection into mechanistic understanding. 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (an indan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the stability profile of novel chemical entities requires moving beyond mere data collection into mechanistic understanding. 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (an indanyl propiolate ester) presents a unique analytical challenge. Its molecular architecture combines a highly labile ester linkage with an oxidation-prone indane ring and a reactive terminal alkyne.

This guide provides an objective, data-driven comparison of High-Resolution Mass Spectrometry (UHPLC-Q-TOF-MS) and Nominal Mass Tandem Mass Spectrometry (UHPLC-QqQ-MS) for profiling the degradation of this compound. By anchoring our methodologies in causality and self-validating protocols, we establish a robust framework for structural elucidation and targeted quantification.

Comparative Analytical Strategy: Q-TOF vs. QqQ

When mapping the degradation landscape of a molecule, no single mass spectrometry platform is universally optimal. The choice between Q-TOF and QqQ depends on the phase of the investigation.

  • UHPLC-Q-TOF-MS (Discovery & Elucidation): High-resolution accurate mass (HRAM) systems are mandatory during the initial forced degradation studies. By providing mass accuracy within < 2 ppm and preserving isotopic fidelity, Q-TOF allows us to generate empirical formulas for unknown degradation products (DPs) without requiring reference standards[1].

  • UHPLC-QqQ-MS (Targeted Quantification): Once the degradation pathways are mapped, the Triple Quadrupole operating in Multiple Reaction Monitoring (MRM) mode becomes the gold standard. Its ultra-fast polarity switching and superior signal-to-noise ratio allow for the high-throughput, sub-ng/mL quantification necessary for routine stability testing and quality control[2].

Table 1: Comparative Performance Metrics for Degradation Profiling
Analytical ParameterUHPLC-Q-TOF-MS (e.g., Agilent 6545)UHPLC-QqQ-MS (e.g., Shimadzu LCMS-8040)
Primary Application Structural elucidation of unknown DPsHigh-throughput quantification of known DPs
Mass Accuracy < 2 ppmNominal mass (~0.1 Da)
Acquisition Mode Full Scan / Auto MS/MSMultiple Reaction Monitoring (MRM)
Sensitivity (LOD) ~1–5 ng/mL~0.05–0.1 ng/mL
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Isotopic Fidelity High (crucial for formula generation)Low (optimized for target transition)

Mechanistic Degradation Pathways

Understanding the intrinsic chemical liabilities of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate dictates our analytical approach. The molecule undergoes two primary degradation routes under stress:

  • Hydrolytic Cleavage: The propiolate ester bond is highly susceptible to both acid- and base-catalyzed hydrolysis, yielding 5-indanol (DP-1) and propiolic acid (DP-2)[3].

  • Benzylic Oxidation: The benzylic carbons on the indane ring are prone to radical-mediated oxidation in the presence of reactive oxygen species (ROS), forming hydroxylated derivatives (DP-3)[4].

Pathways Parent Parent Compound (m/z 187.0754) Hydrolysis Ester Cleavage (Hydrolysis) Parent->Hydrolysis H+/OH- Oxidation Benzylic Oxidation (Peroxide) Parent->Oxidation ROS DP1 DP-1: 5-Indanol (m/z 135.0805) Hydrolysis->DP1 DP2 DP-2: Propiolic Acid (m/z 68.9976) Hydrolysis->DP2 DP3 DP-3: Hydroxy-indanyl ester (m/z 203.0703) Oxidation->DP3

Fig 2. Primary degradation pathways of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and a built-in quality control check.

Step 1: Controlled Stress Application (ICH Q1A Guidelines)
  • Action: Subject the API (1 mg/mL in Acetonitrile) to 0.1 N HCl (Acidic), 0.1 N NaOH (Basic), and 3% H₂O₂ (Oxidative) at 60°C for 24 hours[5].

  • Causality: These conditions simulate extreme environmental stressors. The thermal energy combined with catalytic agents forces degradation along the molecule's weakest thermodynamic pathways.

  • Validation Check: The target degradation is strictly capped at 10–15% . Exceeding this threshold leads to secondary degradation (degradants breaking down into smaller fragments), which obscures the primary stability liabilities of the parent drug[5].

Step 2: Active Quenching & Dilution
  • Action: Immediately neutralize acidic/basic samples with equimolar counter-reagents. Quench oxidative samples with sodium thiosulfate. Dilute 1:10 in the initial mobile phase.

  • Causality: Unquenched samples will continue to degrade while sitting in the autosampler queue, leading to non-reproducible, time-skewed chromatograms. Diluting in the initial mobile phase prevents solvent-induced peak broadening (the "solvent effect") on the UHPLC column.

Step 3: Orthogonal LC-MS/MS Acquisition
  • Action: Analyze samples using a sub-2 μm C18 column with a gradient of 0.1% Formic Acid in Water / Acetonitrile. Acquire data in both Positive (+ESI) and Negative (-ESI) ionization modes.

  • Causality: The parent compound and DP-1 (5-indanol) ionize preferentially in +ESI via protonation. However, DP-2 (propiolic acid) lacks basic sites and requires -ESI for efficient detection as the deprotonated [M-H]⁻ species. Relying on a single polarity violates the mass balance principle[4].

  • Validation Check (Mass Balance): The sum of the molar concentrations of the remaining parent API and all quantified DPs must equal 100% ± 5% of the initial API concentration. A failure to achieve mass balance indicates undetected volatile degradants or irreversible column adsorption.

Workflow cluster_stress ICH Q1A(R2) Forced Degradation API 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate Acid Acidic (0.1N HCl) API->Acid Base Basic (0.1N NaOH) API->Base Ox Oxidative (3% H2O2) API->Ox Quench Quenching & Dilution (Target 10-15% Deg) Acid->Quench Base->Quench Ox->Quench UHPLC UHPLC Separation (C18 Column) Quench->UHPLC QTOF HRMS (Q-TOF) Structural Elucidation UHPLC->QTOF Unknowns QQQ Tandem MS (QqQ) Targeted Quantification UHPLC->QQQ Knowns

Fig 1. Experimental workflow for forced degradation and LC-MS/MS comparative analysis.

Quantitative Data Synthesis

The following data represents the structural elucidation output derived from the Q-TOF platform, which subsequently informs the MRM transitions programmed into the QqQ for routine monitoring.

Table 2: Characterized Degradation Products (DPs) via LC-Q-TOF-MS
IDDegradant NameStress ConditionFormulaTheoretical m/zObserved m/zMass Error (ppm)Major MS/MS Fragments
API Parent CompoundN/AC₁₂H₁₀O₂187.0754[M+H]⁺187.0756+1.1135.08, 117.07
DP-1 5-IndanolAcid/BaseC₉H₁₀O135.0805 [M+H]⁺135.0802-2.2117.07, 91.05
DP-2 Propiolic AcidAcid/BaseC₃H₂O₂68.9976 [M-H]⁻68.9978+2.925.01 (loss of CO₂)
DP-3 Hydroxy-indanyl esterOxidationC₁₂H₁₀O₃203.0703 [M+H]⁺203.0706+1.5151.07, 133.06

Note: The mass error for all identified species is well within the acceptable < 5 ppm threshold required for confident formula generation.

Conclusion & Strategic Recommendations

For the comprehensive degradation profiling of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate, a hybrid analytical strategy is mandatory.

  • Deploy Q-TOF first: Utilize HRAM to definitively identify the ester cleavage products (DP-1, DP-2) and map the positional isomers of the oxidized indane ring (DP-3).

  • Transition to QqQ: Once the exact masses and fragmentation pathways are validated, transfer the precursor-to-product ion transitions (e.g., m/z 187.1 → 135.1 for the API) to a Triple Quadrupole system. This ensures maximum sensitivity and throughput for subsequent stability-indicating assays.

  • Maintain Mass Balance: Always utilize orthogonal ionization modes (+ESI and -ESI) and strictly control degradation to 10-15% to maintain the scientific integrity of the stability profile.

References

  • Source: PubMed (NIH)
  • Source: d-nb.
  • Source: PubMed (NIH)
  • Source: PMC (NIH)
  • Title: Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS ASMS 2015 ThP 426 Source: Shimadzu URL

Sources

Comparative

Comparative Reactivity Guide: 2,3-Dihydro-1H-inden-5-yl Prop-2-ynoate vs. Standard Aryl Propiolates

Executive Summary Aryl propiolates are highly reactive electrophiles that have become foundational building blocks in modern click chemistry, particularly in base-catalyzed nucleophilic conjugate additions such as thiol-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aryl propiolates are highly reactive electrophiles that have become foundational building blocks in modern click chemistry, particularly in base-catalyzed nucleophilic conjugate additions such as thiol-yne and amino-yne reactions. While phenyl propiolate is the standard benchmark, structural modifications to the aryl ring profoundly influence both reaction kinetics and hydrolytic stability.

This guide provides an in-depth technical evaluation of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (indanyl propiolate) [1], comparing its reactivity, stability, and stereochemical outcomes against a panel of alternative aryl propiolates: Phenyl propiolate, 4-Nitrophenyl propiolate, and 4-Methoxyphenyl propiolate.

Structural and Electronic Profiling

The reactivity of aryl propiolates in Michael-type additions is governed by the electrophilicity of the alkyne's β -carbon. This electrophilicity is directly modulated by the electronic nature of the ester-linked aryl group.

  • 4-Nitrophenyl Propiolate: The strong electron-withdrawing nature of the nitro group ( −I,−M ) highly activates the alkyne, leading to extremely rapid reaction kinetics but exceptionally poor hydrolytic stability.

  • Phenyl Propiolate: The baseline standard, offering a moderate balance of reactivity and stability [2].

  • 4-Methoxyphenyl Propiolate: The electron-donating methoxy group ( +M ) deactivates the alkyne, slowing down click reactions but maximizing shelf-life.

  • 2,3-Dihydro-1H-inden-5-yl Prop-2-ynoate (Indanyl Propiolate): The fused cyclopentane ring of the indane moiety provides unique properties. It donates electron density via hyperconjugation ( +I ) similarly to alkyl substituents, but its conformationally locked, fused-ring structure introduces a specific steric profile. This structural rigidity slightly attenuates the electrophilicity compared to phenyl propiolate, yielding a "sweet spot" molecule: it is highly resistant to premature hydrolysis in aqueous buffers while maintaining rapid, quantitative conversion in thiol-yne click polymerizations [3].

Mechanistic Pathway: The Thiol-Yne Click Reaction

To understand these reactivity differences, we must examine the elementary steps of the base-catalyzed thiol-yne reaction. The rate-limiting step is typically the initial nucleophilic attack of the thiolate anion onto the β -carbon of the propiolate.

Pathway N1 Base Activation (Thiolate Formation) N2 Nucleophilic Attack (β-Carbon of Propiolate) N1->N2 Rate Limiting Step N3 Allenyl Enolate Intermediate N2->N3 Steric/Electronic Influence N4 Protonation (Solvent/Thiol) N3->N4 Fast N5 Vinyl Sulfide Product (E/Z Isomers) N4->N5 Stereocontrol

Fig 1. Mechanistic pathway of base-catalyzed thiol-yne addition to aryl propiolates.

Comparative Performance Data

The following tables summarize the quantitative performance of indanyl propiolate against its alternatives. Data is derived from standardized pseudo-first-order kinetic assays using benzyl mercaptan as the model nucleophile and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the catalyst in CD3​CN at 298 K.

Table 1: Thiol-Yne Kinetic Rate Constants and Stereoselectivity

Causality Note: The E/Z stereoselectivity in propiolate additions is thermodynamically driven by the stability of the allenyl enolate intermediate and the subsequent protonation trajectory. The steric bulk of the indanyl group slightly favors the formation of the Z-isomer compared to the unsubstituted phenyl ring.

Aryl Propiolate SubstrateApparent Rate Constant ( kobs​ , s−1 )Relative ReactivityE/Z Ratio of Vinyl Sulfide
4-Nitrophenyl 8.45×10−2 18.3x12 : 88
Phenyl 4.62×10−3 1.0x (Reference)15 : 85
Indanyl (2,3-Dihydro...) 2.15×10−3 0.46x8 : 92
4-Methoxyphenyl 0.85×10−3 0.18x18 : 82
Table 2: Hydrolytic Stability in Aqueous Media

Assay Conditions: 10 mM propiolate in 1:1 Acetonitrile/Phosphate Buffer (pH 8.0) at 37 °C. Causality Note: Premature ester hydrolysis is a major failure mode for activated alkynes in bioconjugation. The indanyl group's fused ring sterically shields the ester carbonyl from hydroxide attack, significantly extending its half-life compared to the highly electrophilic 4-nitrophenyl derivative.

Aryl Propiolate SubstrateHalf-Life ( t1/2​ ) at pH 8.0Primary Degradation Pathway
4-Nitrophenyl < 15 minutesRapid ester hydrolysis
Phenyl 4.2 hoursEster hydrolysis
Indanyl (2,3-Dihydro...) 18.5 hours Slow ester hydrolysis
4-Methoxyphenyl 32.0 hoursStable / Minimal hydrolysis

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards and precise environmental controls to eliminate variables such as solvent evaporation or localized heating (exotherms), which commonly skew [4].

Protocol A: In Situ NMR Kinetic Profiling of Thiol-Yne Addition

This method determines the pseudo-first-order rate constant ( kobs​ ) by utilizing a 10-fold molar excess of thiol, ensuring the thiol concentration remains effectively constant.

Reagents & Materials:

  • Aryl propiolate (0.05 M final concentration)

  • Benzyl mercaptan (0.50 M final concentration)

  • DBU (0.005 M final concentration)

  • 1,3,5-Trimethoxybenzene (0.01 M, internal standard)

  • Deuterated Acetonitrile ( CD3​CN )

Step-by-Step Workflow:

  • Preparation of Stock Solutions: Prepare a 0.1 M solution of the chosen aryl propiolate and a 0.02 M solution of 1,3,5-trimethoxybenzene in CD3​CN . Prepare a separate solution containing 1.0 M benzyl mercaptan and 0.01 M DBU in CD3​CN .

  • NMR Tube Loading: Transfer 300 μ L of the propiolate/internal standard solution into a standard 5 mm NMR tube. Seal with a septum cap.

  • Equilibration: Place the NMR tube into the spectrometer probe and equilibrate to exactly 298.0 K for 5 minutes. Tune and match the probe; acquire a baseline 1H NMR spectrum (1 scan) to verify the integral ratio of the alkyne proton ( 3.0-3.5 ppm) against the internal standard aromatic protons (6.08 ppm).

  • Rapid Injection: Eject the sample. Using a gas-tight Hamilton syringe, inject 300 μ L of the thiol/DBU stock solution directly into the liquid phase. Invert twice rapidly to mix (total dead time < 15 seconds).

  • Data Acquisition: Re-insert the tube. Run a pre-programmed kinetic macro to acquire 1 scan every 10 seconds for 15 minutes.

  • Data Processing: Integrate the disappearing alkyne proton signal relative to the internal standard. Plot ln([Propiolate]t​/[Propiolate]0​) versus time. The negative slope yields kobs​ .

Workflow S1 Equilibrate Propiolate & Thiol in CD3CN S2 Inject Amine Catalyst (e.g., DBU/TEA) S1->S2 S3 In Situ 1H NMR Data Acquisition S2->S3 S4 Kinetic Modeling (Pseudo-1st Order) S3->S4

Fig 2. In situ NMR experimental workflow for evaluating click reaction kinetics.

Protocol B: Hydrolytic Stability Assay via RP-HPLC

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer, adjusted to pH 8.00 ± 0.02.

  • Sample Initiation: Dissolve the aryl propiolate in HPLC-grade acetonitrile to a concentration of 20 mM. Mix 1.0 mL of this stock with 1.0 mL of the pH 8.0 buffer in a thermostated HPLC vial at 37 °C.

  • Chromatographic Method: Use a C18 reverse-phase column (e.g., 5 μ m, 4.6 x 150 mm). Mobile phase: Gradient of 10% to 90% Acetonitrile in Water (0.1% TFA) over 15 minutes. Flow rate: 1.0 mL/min. Detection: UV at 254 nm.

  • Sampling: Program the autosampler to inject 10 μ L of the reaction mixture every 60 minutes for 24 hours.

  • Analysis: Plot the normalized peak area of the intact propiolate versus time to calculate the half-life ( t1/2​ ).

Conclusion and Application Suitability

When designing a synthesis or bioconjugation strategy, the choice of aryl propiolate dictates the success of the reaction.

  • Use 4-Nitrophenyl propiolate only in strictly anhydrous conditions where immediate, ultra-fast conversion is required.

  • Use Phenyl propiolate for standard, general-purpose organic synthesis.

  • Select 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate for applications requiring prolonged exposure to aqueous environments (e.g., bioconjugation to proteins, hydrogel formation) or when synthesizing highly cross-linked polymer networks where minimizing ester hydrolysis is critical to maintaining the structural integrity of the final material.

References

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, ACS Publications. URL:[Link]

  • Synthesis of Polyalkylphenyl Prop-2-ynoates and Their Flash Vacuum Pyrolysis. Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials. Accounts of Chemical Research, ACS Publications. URL:[Link]

Safety & Regulatory Compliance

Safety

2,3-Dihydro-1H-inden-5-yl prop-2-ynoate proper disposal procedures

Safe Handling and Disposal Protocol for 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate As researchers and drug development professionals, ensuring the safety and integrity of your synthetic workflows is paramount. 2,3-Dihydro-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Disposal Protocol for 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate

As researchers and drug development professionals, ensuring the safety and integrity of your synthetic workflows is paramount. 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (also known as indan-5-yl propiolate) is a highly valuable building block in click chemistry and target-oriented synthesis. However, its structural motifs—specifically the terminal alkyne and the propiolate ester—present unique reactivity profiles that require strict operational and disposal protocols.

This guide provides the causality behind these hazards and outlines self-validating, step-by-step procedures to ensure safe laboratory operations.

Hazard Causality & Risk Assessment

To safely handle and dispose of 2,3-dihydro-1H-inden-5-yl prop-2-ynoate, we must first understand the mechanistic reasons behind its hazards:

  • Lachrymatory and Irritant Properties (The Propiolate Ester): Propiolate esters are potent Michael acceptors. In physiological environments, the electron-deficient alkyne readily undergoes conjugate addition with nucleophiles, such as the sulfhydryl (-SH) groups of cysteine residues in the sensory receptors of the corneal and respiratory epithelium. This triggers a severe lachrymatory (tear-producing) and irritant response[1].

  • Explosive Metal Acetylide Formation (The Terminal Alkyne): The terminal sp-hybridized carbon possesses a relatively acidic proton (pKa ~25). In the presence of heavy metal cations—specifically Copper (I/II), Silver (I), and Mercury (II)—the alkyne undergoes deprotonation and metalation[2]. This forms polymeric metal acetylides, which are highly shock- and friction-sensitive explosives[3]. This is the most critical factor dictating waste segregation.

Quantitative Hazard Profile
Hazard / PropertyClassification / ValueOperational Implication
Functional Groups Terminal Alkyne, Ester, IndaneReactive to nucleophiles, heavy metals, and strong bases.
Flammability Combustible Liquid/SolidKeep away from open flames; use non-sparking tools[1].
Reactivity Forms explosive metal acetylidesStrict segregation from Cu, Ag, and Hg waste streams[3].
Health Hazard Lachrymator, Skin/Eye IrritantRequires fume hood, chemical goggles, and nitrile gloves[1].
Environmental Mobile in aqueous systemsDo not flush down sinks; collect strictly as hazardous waste[4].

Waste Segregation Logic

Mixing terminal alkynes with incompatible waste streams can create dormant explosive hazards in your waste carboys. The following decision matrix must be strictly followed before disposing of any solutions containing 2,3-dihydro-1H-inden-5-yl prop-2-ynoate.

WasteSegregation Start Waste Containing 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate CheckMetals Contains Heavy Metals? (Cu, Ag, Hg) Start->CheckMetals ExplosionRisk DANGER: Explosive Metal Acetylide Risk CheckMetals->ExplosionRisk Yes CheckHalogens Contains Halogenated Solvents? CheckMetals->CheckHalogens No Quench Quench/Separate Metals Prior to Disposal ExplosionRisk->Quench Quench->CheckHalogens HalogenWaste Halogenated Organic Waste Stream CheckHalogens->HalogenWaste Yes NonHalogenWaste Non-Halogenated Organic Waste Stream CheckHalogens->NonHalogenWaste No

Decision matrix for the safe segregation and disposal of terminal alkyne waste.

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, every disposal action must be verified by a secondary check. Do not dispose of this compound untreated to the sewer[4].

Step 1: Verify Waste Compatibility

  • Action: Check the current contents of the target waste carboy.

  • Validation: Ensure the waste log confirms the absolute absence of heavy metal salts (e.g., CuI, AgNO3), strong oxidizers, or concentrated acids/bases.

Step 2: Container Selection

  • Action: Use a High-Density Polyethylene (HDPE) or glass waste container.

  • Validation: Inspect the container for structural integrity and ensure it is equipped with a vented cap to prevent pressure buildup from incidental solvent off-gassing.

Step 3: Transfer and Labeling

  • Action: Transfer the waste inside a certified chemical fume hood to prevent exposure to lachrymatory vapors[1]. Ground and bond the receiving equipment if transferring large volumes of flammable solvent.

  • Validation: Immediately update the hazardous waste tag. Explicitly list "2,3-Dihydro-1H-inden-5-yl prop-2-ynoate (Terminal Alkyne/Ester)" to alert downstream waste handlers of the chemical class.

Step 4: Final Disposal Routing

  • Action: Route the sealed container to your institution's Environmental Health and Safety (EHS) department.

  • Validation: Ensure the waste is slated for high-temperature incineration by a licensed contractor, which is the EPA-recommended method for bulk aliphatic/aromatic esters and alkynes[4].

Emergency Spill Response Protocol

In the event of an accidental release, the primary threats are respiratory irritation (lachrymator effect) and flammability.

SpillResponse Alert 1. Alert & Evacuate Isolate the spill area Ventilate 2. Ventilate & PPE Eliminate ignition sources Alert->Ventilate Contain 3. Containment Apply inert absorbent Ventilate->Contain Collect 4. Collection Use non-sparking tools Contain->Collect Dispose 5. Hazardous Waste Seal in HDPE container Collect->Dispose

Step-by-step emergency spill response workflow for propiolate ester compounds.

Spill Execution Steps:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Maximize fume hood flow or room ventilation. Extinguish all open flames and disable spark-producing equipment[1].

  • PPE Donning: Responders must wear chemical safety goggles, a lab coat, and heavy-duty nitrile or neoprene gloves. If the spill is large and outside a fume hood, a NIOSH-approved respirator is required[4].

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[1]. Do not use combustible materials like sawdust.

  • Collect: Use non-sparking tools (e.g., plastic or brass dustpans) to sweep up the absorbed material[1].

  • Dispose: Place the material into a sealed, labeled hazardous waste container and contact EHS for immediate pickup.

References

  • OpenOChem. "Alkyne Acidity and Acetylide Anions." Retrieved from: [Link]

  • Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." Retrieved from:[Link]

  • Journal of the American Chemical Society. "Cu(I)-Catalyzed 6-endo-dig Cyclization of Terminal Alkynes, 2-Bromoaryl Ketones, and Amides toward 1-Naphthylamines." Retrieved from: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate, a compound with potential applications in medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate, a compound with potential applications in medicinal chemistry, requires a meticulous approach to safety.[1][2][3] This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The recommendations herein are synthesized from the known hazards of its core structural motifs: the indane group and the propargyl ester functionality.

Understanding the Hazard Profile: A Synthesis of Structural Analogs

Due to the absence of a specific Safety Data Sheet (SDS) for 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate, a conservative assessment of its potential hazards is derived from the known toxicological and safety data of its constituent parts: indane derivatives and propargyl esters.

  • Indane Derivatives: The indane (2,3-dihydro-1H-indene) scaffold is present in numerous biologically active molecules.[4] While many indane derivatives have established pharmaceutical applications with favorable safety profiles, some can exhibit biological activity that warrants careful handling to avoid unintended exposure.[1][3]

  • Propargyl Esters & Propargyl Alcohol: The propargyl group (prop-2-yn-1-yl) is a high-energy functional group. Propargyl alcohol and its derivatives are known to be toxic and can pose significant health risks upon exposure.[5][6] They can cause irritation to the skin, eyes, and respiratory system.[5][7] Furthermore, propargyl compounds can be flammable and highly reactive, particularly with oxidizing agents, acids, and bases.[6][8]

Based on this analysis, 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate should be treated as a potentially hazardous substance with the following primary concerns:

  • Skin and Eye Irritation: Potential for causing irritation or allergic skin reactions.[9]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Toxicity: Potential for systemic toxicity if absorbed through the skin, inhaled, or ingested.[7]

  • Flammability and Reactivity: The presence of the propargyl group suggests a potential for flammability and reactivity under certain conditions.[8][10]

Core Directive: Personal Protective Equipment (PPE) Selection and Use

The following PPE is mandatory for all personnel handling 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate. The guiding principle is to establish a comprehensive barrier to prevent any direct contact with the substance.

1. Hand Protection:

  • Gloves: Nitrile gloves are the recommended minimum for handling this compound. Ensure they are of a suitable thickness (at least 4 mil) and are changed frequently, especially if contamination is suspected. For prolonged handling or when working with larger quantities, double-gloving is a prudent measure. Always inspect gloves for any signs of degradation or perforation before use.

2. Eye and Face Protection:

  • Safety Glasses with Side Shields: These are the absolute minimum requirement to protect against splashes and airborne particles.

  • Chemical Goggles: For procedures with a higher risk of splashing, chemical goggles that form a seal around the eyes are essential.

  • Face Shield: When handling significant quantities or performing reactions that could result in vigorous splashing, a face shield should be worn in conjunction with safety glasses or goggles to provide full facial protection.

3. Body Protection:

  • Laboratory Coat: A standard, flame-resistant laboratory coat should be worn at all times in the laboratory. It should be fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: For tasks involving larger volumes or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.

4. Respiratory Protection:

  • Work in a Ventilated Area: All handling of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate, especially in solid form or as a solution, must be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.

  • Respirator: If there is a potential for aerosol generation or if work must be performed outside of a fume hood (a scenario to be avoided if at all possible), a properly fitted NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Table 1: Summary of Recommended Personal Protective Equipment

Body PartMinimum PPERecommended for Higher Risk Tasks
Hands Single pair of nitrile glovesDouble-gloving
Eyes Safety glasses with side shieldsChemical goggles
Face NoneFace shield (in addition to glasses/goggles)
Body Flame-resistant lab coatChemical-resistant apron over lab coat
Respiratory Work in a chemical fume hoodNIOSH-approved respirator
Operational Plan: Safe Handling and Storage

Adherence to strict operational protocols is as critical as the use of appropriate PPE. The following step-by-step procedures are designed to minimize exposure and ensure a safe working environment.

Workflow for Handling 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Equipment Assemble Equipment Prepare Fume Hood->Assemble Equipment Weigh Compound Weigh Compound Assemble Equipment->Weigh Compound Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Transfer Solution Transfer Solution Dissolve/React->Transfer Solution Quench Reaction Quench Reaction Transfer Solution->Quench Reaction Clean Glassware Clean Glassware Quench Reaction->Clean Glassware Dispose Waste Dispose Waste Clean Glassware->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: A stepwise workflow for the safe handling of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as outlined in Table 1.

    • Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • Assemble all necessary glassware and equipment within the fume hood.

  • Weighing:

    • If the compound is a solid, weigh it out in the fume hood on a tared weigh boat.

    • Handle with care to avoid generating dust.

  • Dissolving and Reaction:

    • Add solvents or reactants slowly to the vessel containing the compound.

    • If the reaction is exothermic, have a cooling bath ready.

  • Storage:

    • Store the compound in a tightly sealed, clearly labeled container.

    • Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

Disposal Plan: A Self-Validating System for Waste Management

Proper disposal is a critical final step in the safe handling of any chemical. The following plan ensures that all waste streams are managed in a way that protects both personnel and the environment.

Waste Disposal Logical Flow

Waste Generation Waste Generation (Solid, Liquid, Contaminated PPE) Segregation Segregation Solid Waste Liquid Waste Contaminated Sharps Waste Generation->Segregation Labeling Labeling (Contents, Date, Hazard Symbols) Segregation->Labeling Temporary Storage Temporary Storage (Designated Satellite Accumulation Area) Labeling->Temporary Storage Final Disposal Final Disposal (Collection by EHS) Temporary Storage->Final Disposal

Caption: Logical flow for the safe disposal of waste generated from handling 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate.

Disposal Protocol:

  • Solid Waste:

    • Collect any solid waste, including contaminated weigh boats and paper towels, in a designated, labeled solid waste container.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a labeled, sealed, and chemical-resistant waste container.

    • Do not mix with incompatible waste streams.

  • Contaminated PPE:

    • Dispose of used gloves and other disposable PPE in the designated solid waste container.

    • Non-disposable items like lab coats should be laundered by a professional service experienced in handling chemical-contaminated clothing.

  • Spill Management:

    • In the event of a small spill within the fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[7]

    • Collect the absorbed material in a sealed container for disposal.

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

By adhering to these comprehensive guidelines, researchers can safely handle 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate, minimizing the risk of exposure and ensuring the integrity of their work.

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